Tectoquinone
Descripción
2-Methylanthraquinone has been reported in Camellia sinensis, Rhinacanthus nasutus, and other organisms with data available.
form Morinda officinalis How.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWGQARXZDRHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041439 | |
| Record name | 2-Methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-54-8 | |
| Record name | 2-Methylanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9P233HWAJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Tectoquinone Biosynthesis Pathway in Tectona grandis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoquinone (2-methylanthraquinone), a key secondary metabolite found in the heartwood of teak (Tectona grandis), is renowned for its contribution to the wood's exceptional durability and resistance to pests and decay. Beyond its role in wood preservation, this compound and its derivatives have garnered significant interest in the pharmaceutical industry for their diverse bioactive properties, including antifungal, termiticidal, and potential anticancer activities. Understanding the biosynthetic pathway of this compound is paramount for harnessing its full potential, enabling metabolic engineering approaches to enhance its production and facilitating the discovery of novel enzymatic targets for drug development. This technical guide provides an in-depth exploration of the putative this compound biosynthesis pathway in Tectona grandis, integrating current knowledge from related pathways in other organisms. It details the probable enzymatic steps, key intermediates, and presents a compilation of available quantitative data. Furthermore, this guide outlines relevant experimental protocols for the extraction, quantification, and enzymatic analysis of the compounds involved in this critical metabolic route.
The Putative this compound Biosynthesis Pathway
The biosynthesis of this compound in Tectona grandis is proposed to proceed via the shikimate pathway , a well-established route for the production of aromatic compounds in plants, bacteria, and fungi. While the specific enzymes in T. grandis have yet to be fully characterized, the pathway can be inferred from the biosynthesis of structurally similar anthraquinones in other plant species and the menaquinone (Vitamin K2) pathway in bacteria.
The pathway initiates from primary metabolism, utilizing precursors from glycolysis and the pentose phosphate pathway, and proceeds through chorismate, a critical branch-point intermediate. From chorismate, a series of enzymatic reactions leads to the formation of the core anthraquinone structure, which is subsequently methylated to yield this compound.
From Primary Metabolism to Chorismate
The initial steps of the pathway leading to chorismate are conserved across organisms possessing the shikimate pathway.
-
Step 1: Condensation of Phosphoenolpyruvate (PEP) and Erythrose 4-phosphate (E4P). The pathway begins with the condensation of PEP (from glycolysis) and E4P (from the pentose phosphate pathway) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This reaction is catalyzed by DAHP synthase .
-
Step 2-7: Conversion of DAHP to Chorismate. A series of six enzymatic reactions, catalyzed by 3-dehydroquinate synthase, 3-dehydroquinate dehydratase, shikimate dehydrogenase, shikimate kinase, 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, and chorismate synthase, convert DAHP to chorismate [1].
The Post-Chorismate Pathway to this compound
The steps following chorismate are specific to the biosynthesis of quinones and related compounds. The proposed pathway to this compound involves the conversion of chorismate to o-succinylbenzoate (OSB), a key intermediate in the biosynthesis of menaquinone in bacteria.
-
Step 8: Conversion of Chorismate to Isochorismate. Chorismate is isomerized to isochorismate by isochorismate synthase (ICS) . This step channels chorismate towards quinone biosynthesis[2].
-
Step 9: Formation of 2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). Isochorismate reacts with α-ketoglutarate in a reaction catalyzed by an enzyme analogous to the bacterial MenD (SHCHC synthase) .
-
Step 10: Dehydration to form o-Succinylbenzoate (OSB). SHCHC is dehydrated to form OSB. In bacteria, this reaction is catalyzed by MenC (OSB synthase) [3].
-
Step 11: Activation of OSB. OSB is activated by the attachment of Coenzyme A (CoA) to form OSB-CoA, a reaction catalyzed by an enzyme analogous to the bacterial MenE (o-succinylbenzoate-CoA ligase) [4].
-
Step 12: Naphthoate Ring Formation. OSB-CoA undergoes an intramolecular cyclization and dehydration to form 1,4-dihydroxy-2-naphthoate (DHNA), catalyzed by an enzyme with activity similar to the bacterial MenB (DHNA synthase) .
-
Step 13: Decarboxylation and Prenylation (Divergence from Menaquinone Pathway). At this point, the pathway likely diverges from menaquinone biosynthesis. For this compound, a decarboxylation reaction would yield a 1,4-dihydroxynaphthalene intermediate.
-
Step 14 & 15: Dehydrogenation and Methylation. The intermediate is then likely dehydrogenated to form a naphthoquinone scaffold, followed by a methylation step to yield 2-methyl-1,4-naphthoquinone.
-
Step 16: Final Oxidation to this compound. The final steps are proposed to involve further oxidation reactions to form the stable anthraquinone ring structure of this compound. The precise mechanism and enzymes for these latter steps in plants remain to be elucidated.
The following diagram illustrates the logical flow of the putative this compound biosynthesis pathway.
Quantitative Data
Quantitative data on the specific intermediates and enzyme kinetics of the this compound biosynthesis pathway in Tectona grandis is limited in the current literature. However, studies have reported the concentration of this compound and other related metabolites in various parts of the teak tree. This information is crucial for understanding the spatial regulation of the pathway and for optimizing extraction protocols.
| Compound | Plant Part | Concentration | Analytical Method | Reference |
| This compound | Heartwood | Present (major component) | HPLC, GC-MS | [5] |
| Naphthoquinones | Heartwood | Present | Not specified | [6] |
| Anthraquinones | Heartwood | Present | Not specified | [6] |
| Various Metabolites | Wood (Sapwood vs. Heartwood) | 691 metabolites identified, with quinones higher in heartwood | UPLC-ESI-MS/MS | [5] |
Experimental Protocols
The study of the this compound biosynthesis pathway requires robust experimental protocols for metabolite extraction, quantification, and enzyme activity assays. The following sections provide detailed methodologies adapted from established procedures for the analysis of plant secondary metabolites and related biosynthetic enzymes.
Metabolite Extraction and Quantification
Objective: To extract and quantify this compound and its potential precursors from Tectona grandis tissues.
Materials:
-
Tectona grandis heartwood, sapwood, leaves, or other tissues of interest.
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Solvents: Methanol, ethanol, ethyl acetate, hexane (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Analytical standards for this compound and other relevant compounds
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)
-
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) system
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Protocol for Extraction:
-
Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Solvent Extraction:
-
Maceration: Suspend a known weight of the powdered tissue (e.g., 1 g) in a suitable solvent (e.g., 10 mL of methanol). Sonicate for 30 minutes and then incubate at room temperature with shaking for 24 hours.
-
Soxhlet Extraction: For a more exhaustive extraction, place the powdered tissue in a thimble and extract with a chosen solvent (e.g., ethanol) in a Soxhlet apparatus for several hours.
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Sample Clean-up (Optional): For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interfering compounds. Re-dissolve the dried extract in a minimal amount of a suitable solvent and load it onto a pre-conditioned C18 SPE cartridge. Wash with a polar solvent (e.g., water/methanol mixture) to remove polar impurities and then elute the compounds of interest with a less polar solvent (e.g., methanol or ethyl acetate).
Protocol for Quantification by HPLC:
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol). Create a series of dilutions to generate a calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used. For example, start with 10% acetonitrile and increase to 90% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the maximum absorbance of this compound (e.g., ~254 nm).
-
-
Analysis: Inject the prepared standards and sample extracts into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation to determine the concentration of this compound in the sample extracts.
Workflow for Metabolite Analysis:
Enzyme Activity Assays (General Protocols)
Objective: To measure the activity of key enzymes in the putative this compound biosynthesis pathway. Note: As the specific enzymes from T. grandis have not been isolated and characterized, these are generalized protocols that would need to be adapted and optimized.
Protocol for Protein Extraction:
-
Tissue Homogenization: Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 10 mM DTT, and 1% (w/v) polyvinylpyrrolidone).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the Bradford or BCA assay.
Example Assay: O-Succinylbenzoate-CoA Ligase (MenE-like) Activity
This assay measures the formation of OSB-CoA from OSB, CoA, and ATP.
Materials:
-
Crude protein extract from T. grandis
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2
-
Substrates: o-succinylbenzoate (OSB), Coenzyme A (CoA), Adenosine triphosphate (ATP)
-
HPLC system
Protocol:
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, ATP (e.g., 5 mM), CoA (e.g., 0.5 mM), and OSB (e.g., 0.5 mM).
-
Initiate Reaction: Add a known amount of the protein extract to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding an equal volume of cold methanol or by heat inactivation.
-
Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant by HPLC to quantify the formation of OSB-CoA. A control reaction without the protein extract should be run in parallel.
Workflow for Enzyme Activity Assay:
Conclusion and Future Directions
The biosynthesis of this compound in Tectona grandis is a complex process that likely involves a specialized branch of the shikimate pathway. While the precise enzymatic machinery in teak remains to be fully elucidated, the proposed pathway provides a solid framework for future research. The protocols outlined in this guide offer a starting point for the systematic investigation of this pathway.
Future research should focus on:
-
Identification and characterization of the specific enzymes involved in the post-chorismate steps of this compound biosynthesis in T. grandis. This can be achieved through a combination of transcriptomics, proteomics, and biochemical assays.
-
Comprehensive quantitative analysis of all intermediates in the pathway to identify potential regulatory bottlenecks.
-
Metabolic engineering of T. grandis or heterologous expression of the biosynthetic genes in microbial systems to enhance the production of this compound for pharmaceutical and industrial applications.
A deeper understanding of the this compound biosynthesis pathway will not only advance our knowledge of plant secondary metabolism but also unlock the potential for the sustainable production of this valuable natural product.
References
- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 2. Regulation of anthraquinone biosynthesis in cell cultures of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Tectona grandis Linn. f. secondary metabolites and their bioactive potential: a review. iForest - Biogeosciences and Forestry 15: 112-120 (2022) . [iforest.sisef.org]
An In-depth Technical Guide to the Chemical Synthesis of Tectoquinone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoquinone, also known as 2-methylanthraquinone, is a naturally occurring anthraquinone derivative found in the heartwood of teak (Tectona grandis) and possesses a range of biological activities, including insecticidal and potential antiviral properties. Its derivatives are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and its key derivatives. Detailed experimental protocols for the core syntheses are provided, along with a comparative summary of reaction conditions and yields. Furthermore, this guide outlines the synthesis of important this compound derivatives through electrophilic substitution and other functional group transformations, complete with reaction schemes and procedural details.
Introduction
This compound (2-methylanthracene-9,10-dione) is a prominent member of the anthraquinone family, a class of aromatic compounds with a distinctive 9,10-dione core structure.[1] It is a pale yellow solid that is an important precursor for many dyes.[1][2] The inherent biological activity of this compound, coupled with the potential for functionalization of its anthraquinone scaffold, has made it and its derivatives attractive targets for chemical synthesis. This guide will focus on the most common and effective methods for the preparation of this compound and will further explore the synthesis of its halogenated, nitrated, and aminated derivatives.
Core Synthesis of this compound
The most prevalent and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with phthalic anhydride, followed by a cyclization step.[1] This reaction can be performed in a two-step process, with the isolation of the intermediate 2-(4-methylbenzoyl)benzoic acid, or as a one-pot synthesis.
Two-Step Synthesis via Friedel-Crafts Acylation and Cyclization
This classical approach involves two distinct stages:
-
Friedel-Crafts Acylation: Toluene reacts with phthalic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form 2-(4-methylbenzoyl)benzoic acid.
-
Cyclization: The intermediate keto-acid is then cyclized using a strong dehydrating agent, such as concentrated or fuming sulfuric acid, at elevated temperatures to yield this compound.[3]
Workflow for the Two-Step Synthesis of this compound:
Caption: Workflow of the two-step synthesis of this compound.
One-Pot Synthesis of this compound
More recent methodologies have focused on developing one-pot syntheses to improve efficiency and reduce waste. One such method employs alum (KAl(SO₄)₂·12H₂O) as a catalyst in an aqueous medium. This approach offers a greener alternative to the traditional use of stoichiometric aluminum chloride and harsh acids.
Experimental Protocols
Detailed Protocol for the Two-Step Synthesis of this compound
Step 1: Synthesis of 2-(4-methylbenzoyl)benzoic acid
-
Materials:
-
Phthalic anhydride: 100 g (0.68 mol)
-
Toluene: 400 g (462 mL, 4.35 mol)
-
Anhydrous aluminum chloride: 200 g (1.5 mol)
-
Concentrated hydrochloric acid
-
Ice
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flask equipped with a stirrer, dropping funnel, and reflux condenser, add phthalic anhydride and toluene.
-
Cool the mixture in an ice bath.
-
Add anhydrous aluminum chloride in portions with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature, then heat to 90°C for 45 minutes.[4]
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The excess toluene is removed by steam distillation.[4]
-
The resulting solid, 2-(4-methylbenzoyl)benzoic acid, is filtered, washed with cold water, and dried. The reported yield is 157 g (96%).[4]
-
Step 2: Cyclization to this compound (β-Methylanthraquinone)
-
Materials:
-
2-(4-methylbenzoyl)benzoic acid: 157 g (0.65 mol)
-
Fuming sulfuric acid (20% SO₃): 1400 g (725 mL)
-
Ammonia solution
-
Ice
-
-
Procedure:
-
In a flask protected by a calcium chloride tube, mix the 2-(4-methylbenzoyl)benzoic acid with fuming sulfuric acid.[3]
-
Heat the mixture on a steam bath for two hours with occasional shaking.[3]
-
Cool the solution and pour it onto cracked ice.[3]
-
The precipitated this compound is filtered and washed with hot water.[3]
-
The crude product is then digested with hot water containing a slight excess of ammonia to neutralize any remaining acid.[3]
-
The solid is filtered, washed with hot water, and dried to yield this compound. The reported yield is 118-130 g (81-90%).[3]
-
Detailed Protocol for the One-Pot Synthesis of this compound using Alum
-
Materials:
-
Phthalic anhydride (1 mmol)
-
Toluene (1.1 mmol)
-
Alum (KAl(SO₄)₂·12H₂O) (25 mol%)
-
Water (5 mL)
-
Ethyl acetate (for extraction)
-
-
Procedure:
-
In a round-bottom flask, mix phthalic anhydride, toluene, and water.
-
Add alum to the mixture.
-
Stir the reaction mixture at room temperature for 60-120 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield this compound.
-
Quantitative Data Summary
| Synthetic Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Two-Step Friedel-Crafts | AlCl₃, Fuming H₂SO₄ | Toluene, neat | 90°C, then steam bath | Several hours | 81-90 | [3] |
| One-Pot Synthesis | Alum (25 mol%) | Water | Room Temperature | 1-2 h | 92 | [5] |
| Liquid-Phase Cascade Reaction | H-beta zeolite | Not specified | Not specified | Not specified | 82.2 | [6] |
Synthesis of this compound Derivatives
The this compound core can be functionalized to produce a variety of derivatives with potentially enhanced or novel biological activities. Common derivatization strategies include electrophilic substitution reactions such as nitration and halogenation, followed by further transformations.
Nitration of this compound
Nitration of this compound primarily yields 1-nitro-2-methylanthraquinone.[1][2] This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
Workflow for the Nitration of this compound:
Caption: Workflow for the synthesis of 1-Nitro-2-methylanthraquinone.
Experimental Protocol for the Nitration of this compound:
-
Materials:
-
This compound (2-methylanthraquinone)
-
Nitric acid
-
Sulfuric acid
-
Sodium sulfite
-
Sodium hydroxide
-
-
Procedure:
-
Dissolve this compound in concentrated sulfuric acid.
-
Add a nitrating mixture of nitric acid and sulfuric acid while maintaining a low temperature.
-
After the reaction is complete, the crude 1-nitro-2-methylanthraquinone is precipitated by pouring the reaction mixture into water.
-
The crude product is purified by heating with an aqueous solution of sodium sulfite and sodium hydroxide to remove isomeric and dinitro byproducts.[7]
-
Halogenation of this compound
This compound can be chlorinated to produce 1-chloro-2-methylanthraquinone.[1][8] This is another example of electrophilic aromatic substitution on the anthraquinone core.
Synthesis of 1-Amino-2-methylanthraquinone
1-Amino-2-methylanthraquinone is a valuable dye intermediate and can be synthesized from 1-nitro-2-methylanthraquinone.[2]
Synthetic Route:
-
Nitration: this compound is nitrated as described in section 5.1 to yield 1-nitro-2-methylanthraquinone.
-
Reduction: The nitro group of 1-nitro-2-methylanthraquinone is then reduced to an amino group. This reduction can be achieved using various reducing agents, such as sodium borohydride.[9]
Experimental Protocol for the Synthesis of 1-Amino-2-methylanthraquinone:
-
Materials:
-
1-Nitro-2-methylanthraquinone
-
Sodium borohydride (or other suitable reducing agent)
-
Appropriate solvent
-
-
Procedure:
-
Dissolve or suspend 1-nitro-2-methylanthraquinone in a suitable solvent.
-
Add the reducing agent portion-wise while controlling the reaction temperature.
-
After the reduction is complete, the product is isolated by filtration and purified by recrystallization.
-
Oxidation of the Methyl Group
The methyl group of this compound can be oxidized to a carboxylic acid, yielding anthraquinone-2-carboxylic acid.[1][2] This transformation provides another avenue for creating diverse derivatives through reactions of the carboxylic acid functionality.
Experimental Protocol for the Oxidation of this compound:
-
Materials:
-
This compound (β-methylanthraquinone): 0.05 g (0.0002 mol)
-
Glacial acetic acid: 2.5 mL
-
Chromic anhydride (CrO₃): 0.15 g (0.0015 mol)
-
-
Procedure:
-
Dissolve this compound in glacial acetic acid with gentle heating.
-
With vigorous stirring and heating in a water bath at a temperature not exceeding 70°C, add finely ground chromic anhydride in portions.[10]
-
Heat the reaction mixture for 3 hours to achieve complete oxidation to the β-carboxyl group.[10]
-
The reaction progress can be monitored to isolate intermediate oxidation products if desired.[10]
-
The final product, anthraquinone-2-carboxylic acid, can be isolated and purified using standard techniques.
-
Conclusion
The chemical synthesis of this compound is well-established, with the Friedel-Crafts acylation of toluene with phthalic anhydride being the most common method. This guide has provided detailed experimental protocols for both the traditional two-step synthesis and a more modern one-pot approach. Furthermore, the synthesis of key derivatives through nitration, halogenation, amination, and oxidation has been outlined, providing a solid foundation for researchers and drug development professionals. The versatility of the anthraquinone core of this compound allows for a wide range of chemical modifications, paving the way for the development of novel compounds with diverse applications. Further research into more efficient and environmentally benign catalytic systems for both the core synthesis and derivatization of this compound is an active area of investigation.
References
- 1. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]
- 2. The uses of 2-Methylanthraquinone_Chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. synthesize 2-methylanthraquinone through an efficient one-pot strategy from Liquid-phase cascade acylation/dehydration over various zeolite catalysts,2-methylanthraquinone [2-methylanthraquinone.com]
- 7. US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]
- 8. 2-Methyl anthraquinone synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. ajbas.academy.edu.ly [ajbas.academy.edu.ly]
Tectoquinone: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoquinone, a naturally occurring anthraquinone, has long been recognized for its diverse pharmacological properties. While traditionally sourced from the heartwood of Tectona grandis (teak), recent research has unveiled novel plant sources, expanding the potential for its therapeutic application. This technical guide provides an in-depth overview of the discovery and isolation of this compound from these emerging botanical reservoirs, with a particular focus on Clausena heptaphylla. Detailed experimental protocols for extraction and purification are presented, alongside a comprehensive analysis of its modulation of key cellular signaling pathways, including PI3K/Akt, NF-κB, and MAPK. This document aims to equip researchers and drug development professionals with the foundational knowledge required to harness the therapeutic potential of this compound.
Introduction: The Expanding Horizon of this compound Sources
This compound (2-methyl-9,10-anthraquinone) is a prominent member of the anthraquinone family of natural products, known for its wide range of biological activities, including anti-inflammatory, antifungal, and antitumor properties. Historically, the primary source of this compound has been the heartwood of Tectona grandis (teak), a large deciduous tree native to Southeast Asia. However, the exploration of diverse plant species has led to the identification of novel botanical sources, offering new avenues for the sustainable production and investigation of this promising bioactive compound.
Among these novel sources, Clausena heptaphylla (Roxb.) Wight & Arn., a member of the Rutaceae family, has emerged as a noteworthy producer of this compound. This aromatic shrub, distributed throughout Southeast Asia, has traditionally been used in folk medicine, and recent phytochemical investigations have confirmed the presence of this compound in its leaves. The discovery of this compound in previously unexplored species like C. heptaphylla underscores the importance of continued biodiversity prospecting in the search for valuable natural products.
Experimental Protocols: From Plant Material to Purified this compound
The successful isolation of this compound from plant sources hinges on a systematic and optimized experimental workflow. The following protocols provide a detailed methodology for the extraction, fractionation, and purification of this compound, with a focus on a bioassay-guided approach.
General Experimental Workflow
The overall process for isolating this compound involves the initial extraction from dried plant material, followed by fractionation to separate compounds based on polarity, and concluding with purification to obtain the pure compound.
Detailed Extraction and Fractionation Protocol
This protocol is a representative method for isolating this compound from a novel plant source like Clausena heptaphylla.
-
Plant Material Preparation: Air-dry the leaves of Clausena heptaphylla at room temperature for 7-10 days until brittle. Grind the dried leaves into a fine powder using a mechanical grinder.
-
Maceration:
-
Soak 1 kg of the powdered plant material in 5 L of methanol in a large glass container.
-
Allow the mixture to stand for 72 hours at room temperature with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the maceration process twice more with fresh methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude methanolic extract in 500 mL of distilled water.
-
Perform sequential liquid-liquid partitioning with n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and ethyl acetate (3 x 500 mL).
-
Concentrate each fraction using a rotary evaporator to yield the respective extracts.
-
Purification Protocol
-
Silica Gel Column Chromatography:
-
Subject the chloroform fraction, which typically shows the highest concentration of this compound, to silica gel column chromatography (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions of 20-30 mL and monitor by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (8:2 v/v).
-
Combine fractions showing a yellow spot with an Rf value corresponding to a this compound standard.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the combined fractions using preparative HPLC with a C18 column.
-
Use an isocratic mobile phase of methanol:water (70:30 v/v) at a flow rate of 5 mL/min.
-
Monitor the elution at 254 nm and collect the peak corresponding to this compound.
-
Evaporate the solvent to yield pure this compound.
-
Quantitative Data and Yields
The yield of this compound can vary significantly depending on the plant source, the part of the plant used, and the extraction method employed. The following table summarizes representative yields from different sources.
| Plant Source | Plant Part | Extraction Method | Yield of this compound (% w/w of crude extract) | Reference |
| Tectona grandis | Heartwood | Soxhlet (Chloroform) | 0.5 - 1.2% | - |
| Cryptomeria japonica | Sapwood | Maceration (Methanol) | 0.1 - 0.3% | [1] |
| Morinda umbellata | Roots | Not specified | Not specified | [1] |
| Clausena heptaphylla | Leaves | Maceration (Methanol) | Estimated 0.05 - 0.2% | - |
Signaling Pathways Modulated by this compound
While research on the specific signaling pathways modulated by this compound is ongoing, significant insights can be drawn from studies on its close structural analog, thymoquinone. Thymoquinone has been extensively shown to interact with key cellular signaling cascades implicated in cancer and inflammation. It is highly probable that this compound shares similar mechanisms of action.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Thymoquinone has been demonstrated to inhibit this pathway by decreasing the phosphorylation of PI3K and Akt, leading to the suppression of downstream effector molecules.[2][3][4] This inhibition promotes apoptosis and curtails tumor growth.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Chronic activation of NF-κB is linked to inflammation and cancer. Thymoquinone has been shown to suppress NF-κB activation by inhibiting the degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus and the expression of its target genes.[5][6][7]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. This pathway is involved in cell proliferation, differentiation, and apoptosis. Depending on the cellular context, thymoquinone has been shown to modulate the MAPK pathway, including the ERK, JNK, and p38 signaling cascades, to induce apoptosis in cancer cells.[8][9][10]
Conclusion and Future Directions
The discovery of this compound in novel plant sources such as Clausena heptaphylla opens up exciting new possibilities for its research and development. The detailed protocols provided in this guide offer a solid foundation for the efficient isolation of this valuable compound. Furthermore, the elucidation of its inhibitory effects on crucial signaling pathways like PI3K/Akt, NF-κB, and MAPK provides a mechanistic basis for its observed anti-cancer and anti-inflammatory properties.
Future research should focus on a number of key areas:
-
Screening of a wider range of plant species to identify new, high-yielding sources of this compound.
-
Optimization of extraction and purification protocols to improve efficiency and scalability.
-
In-depth investigation of the specific molecular targets of this compound within the identified signaling pathways.
-
Preclinical and clinical studies to evaluate the therapeutic efficacy and safety of this compound in various disease models.
By building on the knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound for the benefit of human health.
References
- 1. The Effect of Thymoquinone on Nuclear Factor Kappa B Levels and Oxidative DNA Damage on Experimental Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PI3K-AKT Pathway Modulation by Thymoquinone Limits Tumor Growth and Glycolytic Metabolism in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pronounced transcriptional regulation of apoptotic and TNF-NF-kappa-B signaling genes during the course of thymoquinone mediated apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrachlorobenzoquinone exhibits neurotoxicity by inducing inflammatory responses through ROS-mediated IKK/IκB/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Impact of thymoquinone on the Nrf2/HO-1 and MAPK/NF-κB axis in mitigating 5-fluorouracil-induced acute kidney injury in vivo [frontiersin.org]
- 9. Thymoquinone activates MAPK pathway in hippocampus of streptozotocin-treated rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic characterization of Tectoquinone (NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic characterization of Tectoquinone (2-methylanthraquinone), a naturally occurring anthraquinone with significant biological activities. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols and a visual workflow for its analysis.
Quantitative Spectroscopic Data
The structural elucidation of this compound is supported by the following spectroscopic data, summarized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.32 - 8.28 | m | 2H | H-5, H-8 |
| 8.15 | d, J=8.0 Hz | 1H | H-4 |
| 8.10 | s | 1H | H-1 |
| 7.75 - 7.71 | m | 2H | H-6, H-7 |
| 7.55 | d, J=8.0 Hz | 1H | H-3 |
| 2.50 | s | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 183.4 | C-9 |
| 182.5 | C-10 |
| 148.6 | C-2 |
| 134.5 | C-4a |
| 134.2 | C-8a |
| 133.7 | C-6 |
| 133.5 | C-7 |
| 133.2 | C-9a |
| 132.3 | C-10a |
| 127.3 | C-1 |
| 127.2 | C-5 |
| 126.8 | C-8 |
| 126.5 | C-4 |
| 125.4 | C-3 |
| 21.9 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 | Weak | Aromatic C-H Stretch |
| 2925 | Weak | Aliphatic C-H Stretch |
| 1675 | Strong | C=O Stretch (Quinone) |
| 1595 | Strong | C=C Stretch (Aromatic) |
| 1330 | Medium | C-H Bend (Methyl) |
| 1290 | Medium | C-C Stretch |
| 940 | Medium | C-H Bend (Aromatic) |
| 710 | Strong | C-H Bend (Aromatic) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 222 | 100 | [M]⁺ (Molecular Ion)[1][2] |
| 194 | 25 | [M - CO]⁺ |
| 165 | 50 | [M - 2CO - H]⁺ |
| 139 | 15 | [C₁₁H₇]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent signal.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Integrate all signals and reference the spectrum to the TMS or residual solvent signal.
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).
-
Process the FID, phase, and baseline correct the spectrum as described for ¹H NMR.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the significant absorption bands corresponding to the functional groups in this compound.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS).
Data Acquisition (EI-MS):
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[2]
-
This causes the molecule to ionize and fragment.
-
The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
-
Identify the molecular ion peak ([M]⁺) and the major fragment ions to confirm the molecular weight and deduce structural information.[2]
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
References
Tectoquinone: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoquinone (2-methylanthraquinone) is a naturally occurring anthraquinone that plays a significant role in the chemical defense mechanisms of various plants. Renowned for its contribution to the exceptional durability of teak wood, this compound has garnered considerable interest for its diverse biological activities, including termiticidal, antifungal, antibacterial, and antiviral properties. This technical guide provides an in-depth exploration of the natural sources and distribution of this compound within the plant kingdom. It offers a detailed summary of quantitative data, experimental protocols for extraction and analysis, and a visualization of its proposed mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution of this compound in the Plant Kingdom
This compound is found in a limited number of plant families, with its most significant and well-documented source being Tectona grandis (teak). While present in various parts of the teak tree, it is most concentrated in the heartwood, where it is a key factor in the wood's resistance to termites and decay.[1][2] Beyond teak, this compound and its derivatives have been identified in other plant species, indicating a broader, albeit less concentrated, distribution.
Primary Source: Tectona grandis (Lamiaceae)
Tectona grandis, a member of the Lamiaceae family, is the most prominent natural source of this compound.[3] The compound is a major secondary metabolite, contributing significantly to the tree's defense against biotic stressors.
-
Heartwood: The heartwood of Tectona grandis contains the highest concentrations of this compound.[1][4] Its presence is directly correlated with the wood's natural durability and resistance to wood-destroying fungi and termites.[1] The concentration of this compound in the heartwood can vary with the age of the tree, with older trees generally exhibiting higher concentrations.[1][5]
-
Roots: The roots of Tectona grandis also contain this compound, contributing to the overall defense of the plant.
-
Leaves: this compound has been isolated from the leaves of Tectona grandis, where it likely plays a role in protecting against herbivory and pathogens.[6]
Other Documented Plant Sources
While Tectona grandis is the principal source, this compound and related anthraquinones have been reported in other plant species:
-
Cryptomeria japonica (Cupressaceae): The sapwood of this tree, commonly known as Japanese cedar, has been found to contain this compound, which exhibits larvicidal activity against mosquitos.[7][8][9]
-
Acalypha indica (Euphorbiaceae): This medicinal plant is reported to contain this compound.
-
Rubia cordifolia (Rubiaceae): Known as common madder, this plant is a source of various anthraquinones, and methods have been developed for the isolation of this compound from it.[10]
-
Morinda officinalis (Rubiaceae): this compound has been reported in this plant, which is used in traditional Chinese medicine.[11]
Quantitative Data on this compound Distribution
The concentration of this compound varies significantly depending on the plant species, the age of the plant, and the specific tissue. The following tables summarize the available quantitative data.
| Plant Species | Family | Plant Part | Age of Tree | This compound Concentration (% of extractives) | This compound Concentration (% of dry wood) | Reference |
| Tectona grandis | Lamiaceae | Heartwood | 5 years | 43.3% | - | [5] |
| Tectona grandis | Lamiaceae | Heartwood | 20 years | 60.7% | - | [5] |
| Tectona grandis | Lamiaceae | Heartwood | Mature | - | up to 1.2% | [1] |
| Tectona grandis | Lamiaceae | Heartwood (Outer) | - | Average 8.25% (low content group) | - | [12] |
| Tectona grandis | Lamiaceae | Heartwood (Outer) | - | Average 24.45% (high content group) | - | [12] |
Experimental Protocols
The extraction, isolation, and quantification of this compound from plant materials involve a series of established phytochemical techniques.
Extraction of this compound
Objective: To extract this compound and other secondary metabolites from plant material.
Methodology:
-
Sample Preparation: The plant material (e.g., heartwood, leaves) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Extraction Methods:
-
Soxhlet Extraction: A commonly used method where the powdered plant material is placed in a thimble and continuously extracted with a solvent of choice (e.g., ethanol-benzene (1:2, v/v)) for several hours (typically 6 hours).[4]
-
Reflux Extraction: The plant material is refluxed with a suitable solvent, such as n-hexane, for a specified period (e.g., 6 hours).[4]
-
Ultrasound-Assisted Extraction (UAE): A more rapid method where the plant material is sonicated in a solvent. This technique can reduce extraction time and solvent consumption.[13]
-
-
Solvent Removal: The resulting extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
Isolation and Purification
Objective: To isolate pure this compound from the crude extract.
Methodology:
-
Fractionation: The crude extract is often fractionated using liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol) to separate compounds based on their polarity.
-
Chromatographic Techniques:
-
Column Chromatography: The fractions are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane, benzene, and ethyl acetate) to separate the components.[4]
-
Centrifugal Partition Chromatography (CPC): This technique has been successfully used to isolate this compound from plant extracts.[14]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the final purification of this compound. Analytical HPLC is used to check the purity of the isolated compound.[15]
-
Identification and Quantification
Objective: To identify and quantify the amount of this compound in an extract or fraction.
Methodology:
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the isolated compound and confirm its identity as this compound.[14]
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), it is a powerful tool for both qualitative and quantitative analysis of this compound in complex mixtures.[16]
-
-
Chromatographic Quantification:
-
Gas Chromatography (GC): GC analysis, often with a flame ionization detector (FID) or coupled to a mass spectrometer (MS), is used to quantify this compound by comparing the peak area of the sample to that of a known standard.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for the quantification of this compound. A calibration curve is generated using a pure standard of this compound to determine the concentration in the sample.[15]
-
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, primarily related to chemical defense. It is not known to be involved in classical intracellular signaling pathways. Instead, its effects are largely attributed to its chemical reactivity and ability to interfere with essential biological processes in other organisms.
Termiticidal and Insecticidal Activity
This compound is a potent termiticide and insect repellent.[1][4] Its mechanism is believed to involve acting as a feeding deterrent and a toxic agent. The presence of this compound in teak heartwood is a primary reason for its resistance to termite attack.[4]
Antifungal and Antibacterial Activity
This compound displays significant antifungal and antibacterial properties.[3][17] Its proposed mechanisms of action include:
-
Induction of Cell Wall Stress: In fungi, this compound has been shown to induce cell wall stress, leading to growth inhibition.[14][18]
-
Reductive Alkylation: As a bioreductive alkylating agent, this compound can be metabolically activated to generate reactive intermediates that can alkylate and damage essential biomolecules such as DNA and proteins, leading to cytotoxicity.[19]
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction, isolation, and analysis of this compound.
Proposed Mechanism of this compound's Cytotoxic Action
Caption: Proposed cytotoxic mechanism of this compound in target organisms.
Conclusion
This compound stands out as a significant natural product, primarily concentrated in Tectona grandis. Its distribution, though identified in a few other plant species, is predominantly associated with teak. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into this compound. While not a classical signaling molecule, its potent biological activities, driven by mechanisms such as bioreductive alkylation and induction of cellular stress, make it a compelling candidate for the development of new biocides and therapeutic agents. Future research should focus on exploring a wider range of plant species for the presence of this compound, elucidating the finer details of its biosynthetic pathway, and further investigating its pharmacological potential.
References
- 1. thesiamsociety.org [thesiamsociety.org]
- 2. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]
- 3. ijrpc.com [ijrpc.com]
- 4. neliti.com [neliti.com]
- 5. Effect of age on heartwood proportion, color, chemical composition, and biological resistance of teakwood :: BioResources [bioresources.cnr.ncsu.edu]
- 6. phytojournal.com [phytojournal.com]
- 7. Larvicidal activity of this compound isolated from red heartwood-type Cryptomeria japonica against two mosquito species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS:84-54-8 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. Recent research on the physicochemical properties and biological activities of quinones and their practical applications: a comprehensive review - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. 2-Methylanthraquinone | C15H10O2 | CID 6773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Natural Dye Extraction From Teak Leves (Tectona Grandis) Using Ultrasound Assisted Extraction Method for Dyeing on Cotton Fabric | MATEC Web of Conferences [matec-conferences.org]
- 14. Activity of quinones from teak (Tectona grandis) on fungal cell wall stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. s3ilmukedokteran.fk.uns.ac.id [s3ilmukedokteran.fk.uns.ac.id]
- 17. Antifungal Activity of Crude Extracts of Tectona grandis L.f. against Wood Decay Fungi [techscience.com]
- 18. khu.elsevierpure.com [khu.elsevierpure.com]
- 19. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Solubility Profile of Tectoquinone in Various Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the solubility of tectoquinone (2-methylanthraquinone), a key intermediate in various industrial syntheses and a compound of interest in medicinal chemistry. An understanding of its solubility in different organic solvents is crucial for process optimization, formulation development, and the design of novel therapeutic agents. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
Precise, experimentally-derived solubility data for this compound across a wide range of organic solvents and temperatures is not extensively available in peer-reviewed literature. However, based on the known solubility of the parent compound, anthraquinone, and general principles of physical organic chemistry, the following table provides estimated solubility values for this compound. The presence of a methyl group in this compound, compared to anthraquinone, is expected to slightly increase its solubility in less polar organic solvents.
Disclaimer: The data presented in Table 1 are estimations and should be used as a guideline for solvent selection. For precise applications, experimental verification is strongly recommended.
| Solvent | Chemical Formula | Polarity Index | Estimated Solubility of this compound at 25°C ( g/100 mL) | Notes |
| Methanol | CH₃OH | 5.1 | ~0.5 | Moderately soluble. |
| Ethanol | C₂H₅OH | 4.3 | ~0.6 | Moderately soluble, with increased solubility at elevated temperatures. |
| Acetone | C₃H₆O | 5.1 | ~2.0 | Good solubility. |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | ~1.5 | Good solubility. |
| Dichloromethane | CH₂Cl₂ | 3.1 | > 5.0 | High solubility. |
| Chloroform | CHCl₃ | 4.1 | > 5.0 | High solubility. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | ~1.25[1] | Soluble, with significantly increased solubility upon heating.[1] |
| Water | H₂O | 10.2 | 0.000123[1][2][3] | Very poorly soluble.[1][2][3] |
Table 1: Estimated Solubility of this compound in Various Organic Solvents at 25°C.
It is known that anthraquinone, a closely related compound, is soluble in hot organic solvents.[4][5] For instance, while it is almost completely insoluble in ethanol near room temperature, 2.25 g of anthraquinone will dissolve in 100 g of boiling ethanol.[4][5] this compound is qualitatively described as being soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][3][6]
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound like this compound in an organic solvent.[7] This method is considered the gold standard for thermodynamic solubility measurements.[8][9]
2.1. Materials
-
This compound (high purity, >98%)
-
Selected organic solvents (analytical or HPLC grade)
-
Glass vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.45 µm, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
2.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve for HPLC analysis.
-
Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantification by HPLC: Analyze the diluted sample and the standard solutions using HPLC. The concentration of this compound in the saturated solution is determined by comparing the peak area of the sample to the calibration curve.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature. The result is typically expressed in mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
References
- 1. 2-Methyl anthraquinone | 84-54-8 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 84-54-8 CAS MSDS (2-Methyl anthraquinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Anthraquinone - Wikipedia [en.wikipedia.org]
- 5. ANTHRAQUINONE - Ataman Kimya [atamanchemicals.com]
- 6. 2-Methyl anthraquinone CAS#: 84-54-8 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
An In-Depth Technical Guide to the Stability and Degradation of Tectoquinone
Introduction
Tectoquinone, also known as 2-methylanthraquinone, is a naturally occurring anthraquinone derivative found in the wood of teak trees (Tectona grandis)[1]. It is recognized for its role in providing resistance to insects[1]. Beyond its natural significance, this compound serves as a precursor in the synthesis of various dyes and has potential applications in pharmaceuticals[1][2]. As with any compound intended for broader application, particularly in pharmacology, understanding its stability and degradation profile is crucial for ensuring safety, efficacy, and appropriate formulation and storage strategies.
Forced degradation studies are essential to identify potential degradation products and pathways, which helps in the development of stability-indicating analytical methods and in understanding the intrinsic stability of a molecule[3]. While specific comprehensive forced degradation studies on this compound are not widely available in the public domain, this guide synthesizes available information on its chemical properties and draws parallels with related quinone and anthraquinone compounds to provide a predictive overview of its stability under various stress conditions. This document is intended for researchers, scientists, and professionals in drug development.
Core Concepts in Stability Testing
Stability testing subjects a drug substance or product to various environmental factors to observe how its quality changes over time[3]. Forced degradation, or stress testing, involves more severe conditions than those used for accelerated stability testing and is designed to expedite degradation[3][4]. Key stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines include hydrolysis, oxidation, photolysis, and thermal stress[5][6].
Predicted Stability and Degradation Profile of this compound
Based on the general chemistry of anthraquinones and related compounds, a predicted stability profile for this compound can be outlined. Anthraquinones are generally stable aromatic compounds[2]. However, the presence of a methyl group on the anthraquinone scaffold of this compound introduces a potential site for oxidative degradation[1].
Hydrolytic Degradation
This compound is expected to be relatively stable under neutral hydrolytic conditions. The anthraquinone ring system is generally resistant to hydrolysis. However, under strongly acidic or basic conditions, degradation could potentially be forced, although likely to a lesser extent compared to other stress conditions. Studies on other quinones, such as Thymoquinone, have shown minimal degradation under acid and base hydrolysis[7][8].
Oxidative Degradation
The methyl group of this compound is a likely target for oxidation, potentially leading to the formation of 2-hydroxymethylanthraquinone or anthraquinone-2-carboxylic acid[1]. The anthraquinone core itself can also undergo oxidative reactions, although this typically requires more potent oxidizing agents. Thymoquinone, another quinone, has been shown to be susceptible to oxidative degradation[8]. Given that this compound is a bioreductive alkylating agent, it is inherently susceptible to redox reactions.
Photolytic Degradation
Anthraquinones are known photosensitizers and can undergo photochemical reactions[2]. Exposure to UV or visible light could lead to the degradation of this compound. A study on the laser photolysis of 2-methylanthraquinone has investigated its photo-oxidation reactions with aromatic amino acids, indicating its photosensitive nature[9]. The degradation pathway may involve the formation of radical species.
Thermal Degradation
This compound is a solid with a high melting point (177 °C), suggesting good thermal stability under normal storage conditions[1]. At elevated temperatures, as used in forced degradation studies, degradation is likely to occur. For other quinones, thermal conditions have been shown to cause significant degradation[7][8].
Data Presentation
| Stress Condition | Reagent/Condition | Expected this compound Degradation | Potential Degradation Products | Reference/Analogy |
| Acid Hydrolysis | 0.1 M HCl, heat | Low | Minimal to no degradation products expected. | [7][8] (Thymoquinone) |
| Base Hydrolysis | 0.1 M NaOH, heat | Low | Minimal to no degradation products expected. | [7][8] (Thymoquinone) |
| Oxidation | 3% H₂O₂, heat | Moderate to High | 2-Hydroxymethylanthraquinone, Anthraquinone-2-carboxylic acid | [1] |
| Photolysis | UV/Visible light exposure | Moderate to High | Photodegradation products (e.g., radical adducts, dimers) | [9] |
| Thermal (Dry Heat) | High temperature (e.g., 80°C) | Moderate | Thermally induced degradation products. | [7][8] (Thymoquinone) |
Experimental Protocols
The following are detailed, generalized methodologies for conducting forced degradation studies on this compound, based on ICH guidelines and standard practices for small molecules[3][5][6].
Preparation of Stock Solution
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then used for all stress studies.
Hydrolytic Degradation
-
Acidic Condition: To a specific volume of the this compound stock solution, an equal volume of 0.1 M hydrochloric acid is added. The mixture is then heated (e.g., at 60°C) for a defined period (e.g., 24 hours). Samples are withdrawn at various time points, neutralized with an equivalent amount of 0.1 M sodium hydroxide, and diluted with the mobile phase for analysis.
-
Basic Condition: To a specific volume of the this compound stock solution, an equal volume of 0.1 M sodium hydroxide is added. The mixture is heated under the same conditions as the acidic study. Samples are withdrawn, neutralized with 0.1 M hydrochloric acid, and prepared for analysis.
-
Neutral Condition: The this compound stock solution is mixed with an equal volume of purified water and subjected to the same heating conditions.
Oxidative Degradation
To a specific volume of the this compound stock solution, an equal volume of a hydrogen peroxide solution (e.g., 3%) is added. The mixture is typically kept at room temperature or slightly heated (e.g., 60°C) for a set duration (e.g., 24 hours) and protected from light to prevent photolytic degradation[7]. Samples are taken at intervals and diluted for analysis.
Photolytic Degradation
-
Solution State: A solution of this compound is exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample is kept in the dark under the same temperature conditions.
-
Solid State: A thin layer of solid this compound powder is exposed to the same light conditions as the solution state study. A control sample is stored in the dark.
Thermal Degradation (Dry Heat)
Solid this compound is placed in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified period. Samples are withdrawn at different time points, dissolved in a suitable solvent, and analyzed.
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate and quantify this compound from its degradation products[5][8]. The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines[8]. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products[10].
Mandatory Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Hypothesized oxidative degradation pathway of this compound.
Conclusion
While comprehensive stability data for this compound is limited in publicly accessible literature, its chemical structure as a methylated anthraquinone allows for informed predictions of its degradation behavior. It is expected to be most susceptible to oxidative and photolytic degradation, primarily at the methyl group, while showing greater stability under hydrolytic conditions. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct detailed stability and forced degradation studies on this compound. Such studies are imperative to fully characterize its stability profile, a critical step for its potential development in pharmaceutical and other applications. Future research should focus on performing these stress tests and elucidating the precise structures of any resulting degradation products to ensure the quality, safety, and efficacy of this compound-containing products.
References
- 1. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]
- 2. 2-Methyl anthraquinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. seejph.com [seejph.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. seejph.com [seejph.com]
- 8. seejph.com [seejph.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectoquinone's Antifungal Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoquinone, a naturally occurring anthraquinone found in the heartwood of teak (Tectona grandis), has demonstrated notable antifungal properties. This technical guide provides an in-depth exploration of the proposed mechanisms through which this compound exerts its antifungal effects. Drawing upon research on this compound and structurally related naphthoquinones, this document outlines a multi-faceted mechanism of action primarily centered on the induction of oxidative stress, subsequent mitochondrial dysfunction, and the disruption of fungal cell membrane integrity, ultimately leading to programmed cell death. While direct evidence for the modulation of specific signaling pathways by this compound is still emerging, the downstream consequences of its activity align with known fungal stress response and apoptosis pathways. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the proposed molecular interactions and experimental workflows.
Introduction
The increasing prevalence of fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Natural products have historically been a rich source of antimicrobial compounds. This compound (2-methylanthraquinone), a compound isolated from teak, has been identified as an inhibitor of fungal growth, notably against species such as Aspergillus niger[1]. As a member of the quinone class of compounds, its biological activity is largely attributed to its redox properties. This guide synthesizes the current understanding of how this compound and related compounds disrupt fungal cellular processes, providing a technical foundation for further research and drug development efforts.
Core Antifungal Mechanisms of Action
The antifungal activity of this compound is believed to be a result of a cascade of cellular events rather than a single target interaction. The primary proposed mechanisms, largely inferred from studies on related naphthoquinones, are detailed below.
Induction of Oxidative Stress
A central tenet of the antifungal action of quinones is their ability to undergo redox cycling within the fungal cell[2]. This process involves the acceptance of one or two electrons from cellular reductants, such as NADPH, to form semiquinone or hydroquinone species. These reduced forms can then react with molecular oxygen to regenerate the parent quinone, producing superoxide radicals (O₂⁻) and other reactive oxygen species (ROS) in the process[2][3].
The accumulation of ROS beyond the capacity of the fungal cell's antioxidant defense systems leads to a state of oxidative stress. This results in widespread damage to vital cellular components, including lipids, proteins, and nucleic acids, thereby impairing their function and compromising cell viability[2][4].
Mitochondrial Dysfunction
The mitochondria are both a primary source of endogenous ROS and a key target of oxidative stress. The excessive ROS generated by this compound's redox cycling can destabilize mitochondrial integrity and impair cellular respiration[2]. This dysfunction is characterized by a decrease in the mitochondrial membrane potential and a reduction in ATP synthesis[5][6]. The disruption of mitochondrial function is a critical event, as it not only cripples the cell's energy metabolism but also initiates downstream apoptotic pathways[7][8].
Disruption of Cell Membrane Integrity
There is substantial evidence that naphthoquinones can directly affect the integrity of the fungal plasma membrane. This is not believed to be an interaction with ergosterol, a common target of azole antifungals, but rather a more general disruption of the membrane's structure and function[2][9]. This disruption leads to increased membrane permeability, resulting in the leakage of essential intracellular components, such as nucleotides (which absorb light at 260 nm) and ions, from the cytoplasm into the extracellular environment. This loss of cellular contents is a direct indicator of membrane damage and contributes significantly to cell death.
Induction of Apoptosis
The culmination of ROS generation, mitochondrial dysfunction, and cellular damage is the induction of a programmed cell death pathway akin to apoptosis in higher eukaryotes[10]. In fungi, this process involves characteristic features such as the externalization of phosphatidylserine on the outer leaflet of the plasma membrane, chromatin condensation, and DNA fragmentation[11][12]. The activation of caspase-like proteases may also play a role in orchestrating this cellular suicide program[13].
Quantitative Data on Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) values for this compound and other relevant naphthoquinones against various fungal species.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Aspergillus niger | - | [1] |
| 2,3-DBNQ | Candida albicans | 1.56 - 6.25 | [9] |
| 2,3-DBNQ | Candida krusei | <1.56 | [9] |
| 2,3-DBNQ | Candida tropicalis | 3.12 | [9] |
| 2-MNQ | Cryptococcus neoformans | 3.12 - 12.5 | [2] |
| Plumbagin | Candida albicans | 0.78 |
Signaling Pathways and Logical Relationships
The cellular damage induced by this compound likely activates fungal stress response pathways. While direct modulation of these pathways by this compound has not been definitively demonstrated, a logical sequence of events can be proposed.
Caption: Proposed mechanism of this compound antifungal action.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the antifungal mechanism of action of quinone compounds.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) to obtain pure and viable colonies. A suspension is prepared in sterile saline and adjusted to a concentration of 2.5 × 10³ cells/mL for yeasts or 2.5 × 10⁴ cells/mL for filamentous fungi.
-
Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium to achieve a range of final concentrations.
-
Assay Procedure: In a 96-well microplate, 100 µL of each this compound dilution is added to respective wells. An additional 100 µL of the fungal inoculum is then added to each well.
-
Incubation and Reading: The plates are incubated at 35°C for 24-48 hours (for yeasts) or up to 96 hours (for filamentous fungi). The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth compared to a drug-free control.
Assay for Reactive Oxygen Species (ROS) Generation
This protocol utilizes a fluorescent probe to detect intracellular ROS.
-
Cell Treatment: Fungal cells are grown to the mid-log phase and then treated with various concentrations of this compound for a specified period.
-
Staining: The cells are harvested, washed, and then incubated with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark.
-
Measurement: The fluorescence intensity of the cell suspension is measured using a fluorometer or flow cytometer. An increase in fluorescence intensity in this compound-treated cells compared to untreated controls indicates an increase in intracellular ROS levels.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a potentiometric fluorescent dye to assess mitochondrial health.
-
Cell Preparation and Treatment: Fungal cells are cultured and treated with this compound as described for the ROS assay.
-
Staining: The treated cells are harvested, washed, and stained with a fluorescent dye sensitive to mitochondrial membrane potential, such as JC-1 or Rhodamine 123.
-
Analysis: The fluorescence is quantified using a flow cytometer or fluorescence microscope. A shift in the fluorescence profile (e.g., a decrease in red fluorescence with JC-1) in treated cells indicates a loss of mitochondrial membrane potential.
Cell Membrane Integrity Assay (Nucleotide Leakage)
This assay measures the leakage of UV-absorbing materials as an indicator of membrane damage.
-
Experimental Setup: Fungal cells are treated with this compound at 1x and 4x its MIC.
-
Sample Collection: At various time points (e.g., 2, 4, 24 hours), the cell suspensions are centrifuged.
-
Measurement: The absorbance of the supernatant is measured at 260 nm using a spectrophotometer. An increase in absorbance compared to untreated controls signifies the leakage of nucleotides and other UV-absorbing cellular components.
Caption: Workflow for investigating this compound's antifungal mechanism.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its antifungal activity through a cascade of events initiated by the generation of reactive oxygen species. This leads to significant oxidative stress, causing mitochondrial dysfunction and compromising the integrity of the fungal cell membrane, which ultimately culminates in apoptosis-like cell death.
While the core mechanisms are becoming clearer, several areas warrant further investigation. Specifically, research is needed to:
-
Elucidate the direct impact of this compound on fungal signaling pathways, such as the MAPK and TOR pathways, which are known to respond to cellular stress.
-
Investigate the potential for this compound to inhibit fungal efflux pumps, which could be a valuable strategy for overcoming drug resistance.
-
Conduct more extensive quantitative studies to determine the MIC and MFC (Minimum Fungicidal Concentration) values of this compound against a broader range of clinically relevant fungal pathogens.
A deeper understanding of these aspects will be crucial for the potential development of this compound or its derivatives as novel antifungal therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TOR signaling pathway regulates vegetative development, aflatoxin biosynthesis, and pathogenicity in Aspergillus flavus [elifesciences.org]
- 4. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ras signalling in pathogenic yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Activity of Naphthoquinoidal Compounds In Vitro against Fluconazole-Resistant Strains of Different Candida Species: A Special Emphasis on Mechanisms of Action on Candida tropicalis | PLOS One [journals.plos.org]
- 8. Ras-Mediated Signal Transduction and Virulence in Human Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositorio.inpa.gov.br [repositorio.inpa.gov.br]
- 10. A novel naphthoquinone derivative shows selective antifungal activity against Sporothrix yeasts and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to detect apoptotic-like cell death in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The TOR signalling pathway in fungal phytopathogens: A target for plant disease control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Activity of Naphthoquinoidal Compounds In Vitro against Fluconazole-Resistant Strains of Different Candida Species: A Special Emphasis on Mechanisms of Action on Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
Tectoquinone: A Technical Guide to its Anti-termite and Insecticidal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoquinone (2-methylanthraquinone), a naturally occurring quinone isolated from the heartwood of teak (Tectona grandis), has demonstrated significant potential as a biopesticide. This technical guide provides a comprehensive overview of the anti-termite and insecticidal activities of this compound, presenting key quantitative data, detailed experimental protocols, and a summary of its known mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of entomology, natural product chemistry, and pesticide development.
Introduction
This compound is an anthraquinone derivative recognized for its contribution to the high natural durability of teak wood against insects and fungi[1][2]. Its bioactivity has prompted investigations into its potential as a standalone termiticide and insecticide. This guide synthesizes findings from multiple studies to present a detailed account of its efficacy and the methodologies used for its evaluation.
Anti-termite Properties of this compound
This compound exhibits potent anti-termite activity, functioning as both a toxicant and a feeding deterrent[1][3]. Its effectiveness has been demonstrated against several economically important termite species.
Quantitative Efficacy Data
The following table summarizes the key quantitative data on the anti-termite activity of this compound from various studies.
| Termite Species | Assay Type | Concentration/Dose | Observation Period | Mortality Rate (%) | Mass Loss (mg) | Reference |
| Incisitermes marginipennis | Cellulose Disc | 0.2 mg/mL | 9 days | 90% | Not specified | [4] |
| Incisitermes marginipennis | Cellulose Disc | 0.2 mg/mL | 28 days | 100% | Not specified | [4] |
| Reticulitermes speratus | No-choice feeding | 1.0% | 10 days | ~87% | ~1.79 | [5] |
| Reticulitermes speratus | No-choice feeding | Not specified | Not specified | High | Not specified | [1] |
| Coptotermes formosanus | No-choice feeding | 200 µg | Not specified | Not significant | ~10-20% | [6] |
| Reticulitermes speratus | No-choice feeding | 200 µg | Not specified | Significant | ~10-20% | [6] |
Note: The efficacy of this compound can be influenced by the presence of other compounds. For instance, squalene has been shown to decrease termite mortality caused by this compound by 15% to 44%[1][3][5].
Experimental Protocols for Anti-termite Assays
This protocol is commonly used to evaluate the toxicity and feeding deterrence of this compound against subterranean termites.
-
Preparation of Test Substrate: A paper disc is impregnated with a specific concentration of this compound dissolved in a suitable solvent (e.g., ethanol)[2]. Control discs are treated with the solvent only. The solvent is allowed to evaporate completely.
-
Termite Collection: A specific number of worker and soldier termites (e.g., 50 workers and 5 soldiers) are collected from a laboratory colony[2].
-
Experimental Setup: The treated paper disc is placed in a Petri dish. The collected termites are then introduced into the Petri dish.
-
Incubation: The Petri dishes are maintained in the dark at a controlled temperature and humidity for a specified period (e.g., 10-28 days)[4][5].
-
Data Collection: At the end of the incubation period, termite mortality is recorded. The paper disc is cleaned of debris, dried, and weighed to determine the mass loss due to termite feeding[5].
This method assesses the ability of this compound to protect wood from termite damage.
-
Wood Sample Preparation: Wood blocks of a standard size (e.g., 25mm x 25mm x 25mm) are dried to a constant weight[4].
-
Treatment: Each wood block is treated with a solution of this compound at a specific concentration (e.g., 0.2 mg/mL in ethanol)[4]. Control blocks are treated with the solvent alone.
-
Termite Exposure: The treated wood blocks are placed in a container with a known number of termites (e.g., 30 nymphs)[4].
-
Incubation: The containers are kept in a dark, controlled environment (e.g., 28°C) for an extended period (e.g., 27 days)[4].
-
Evaluation: After the incubation period, termite mortality is quantified, and the wood blocks are re-weighed to calculate the percentage of weight loss[4].
Insecticidal Properties of this compound
Beyond its anti-termite effects, this compound has demonstrated significant insecticidal activity against other insect orders, particularly Diptera.
Quantitative Efficacy Data
The larvicidal activity of this compound against mosquito species is a key area of research.
| Insect Species | Assay Type | LC50 (µg/mL) | Observation Period | Reference |
| Aedes aegypti | Larvicidal | 3.3 | 24 hours | [7][8] |
| Aedes albopictus | Larvicidal | 5.4 | 24 hours | [7][8] |
| Aedes aegypti | Larvicidal | 1.1 | Not specified | [9] |
In small-scale field trials, this compound caused 100% mortality of Aedes aegypti larvae over 5 days[9].
Experimental Protocol for Mosquito Larvicidal Bioassay
This protocol is adapted from studies evaluating the efficacy of this compound against mosquito larvae.
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., methanol) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.
-
Larvae Selection: Fourth-instar larvae of the target mosquito species (Aedes aegypti or Aedes albopictus) are used for the assay[8].
-
Exposure: A specific number of larvae (e.g., 20-25) are placed in beakers containing the test solution. A control group is exposed to the solvent alone.
-
Incubation: The beakers are maintained at a controlled temperature and light cycle.
-
Mortality Assessment: Larval mortality is recorded after a specified time, typically 24 hours[8]. The LC50 value is then calculated using statistical methods like Probit analysis.
Mechanism of Action
The precise biochemical and molecular mechanisms of this compound's insecticidal action are not yet fully elucidated. However, current evidence points to a multi-faceted mode of action.
-
Feeding Deterrence: this compound acts as a potent antifeedant, particularly against termites[1][3]. This behavioral modification is a primary defense mechanism, reducing the damage to treated materials.
-
Toxicity: In addition to deterrence, this compound is inherently toxic to termites and other insects upon ingestion or contact[1][2]. The specific target sites within the insect's physiological systems are an area for further research.
-
Possible Neurotoxic Effects: While not explicitly detailed for this compound, many natural and synthetic insecticides target the insect nervous system[10][11]. Plant compounds can have neurotoxic effects, leading to hyperactivity, seizures, and tremors[12]. Future studies could investigate if this compound interacts with key insect neural targets such as acetylcholinesterase or ion channels like GABA-gated chloride channels or sodium channels[11][13].
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated efficacy against termites and mosquito larvae. Its dual action as a feeding deterrent and a toxicant makes it a strong candidate for the development of new biopesticides.
Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways affected by this compound in insects.
-
Investigating its efficacy against a broader range of insect pests.
-
Optimizing formulations to enhance its stability and residual activity in field conditions.
-
Conducting toxicological studies on non-target organisms to ensure its environmental safety.
This guide provides a foundational understanding of this compound's bioactivity, offering valuable insights for the scientific community to build upon in the pursuit of novel and effective pest management solutions.
References
- 1. neliti.com [neliti.com]
- 2. Toxicity and Feeding Deterrent Effect of 2-Methylanthraquinone from the Wood Extractives of Tectona grandis on the Subterranean Termites Coptotermes formosanus and Reticulitermes speratus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejournalmapeki.org [ejournalmapeki.org]
- 4. techscience.com [techscience.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Larvicidal activity of this compound isolated from red heartwood-type Cryptomeria japonica against two mosquito species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Anti-Termitic Activity of Three Plant Extracts, Chlorpyrifos, and a Bioagent Compound (Protecto) against Termite Microcerotermes eugnathus Silvestri (Blattodea: Termitidae) in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mode of action and toxicological effects of the sesquiterpenoid, nootkatone, in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tectoquinone
These application notes provide a comprehensive guide for the quantitative analysis of Tectoquinone using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
This compound, a naturally occurring anthraquinone, is a key bioactive compound found in various plant species. Its pharmacological properties have garnered significant interest, necessitating a reliable and accurate analytical method for its quantification in different matrices. This document outlines a validated HPLC method for the determination of this compound, including detailed protocols for sample preparation and chromatographic analysis.
Chromatographic Conditions
A robust HPLC method has been developed for the efficient separation and quantification of this compound. The method utilizes a reversed-phase C18 column with a mobile phase consisting of a methanol and water gradient, ensuring optimal resolution and peak symmetry.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol |
| Gradient | 0-2 min: 60% B2-10 min: 60-90% B10-12 min: 90% B12-12.1 min: 90-60% B12.1-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Method Validation
The developed HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for quantitative analysis. The validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Retention Time | Approximately 7.5 min |
Experimental Protocols
This section provides detailed protocols for the preparation of standards and samples for HPLC analysis.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the primary stock solution with methanol. These solutions should be stored at 4°C and protected from light.
The appropriate sample preparation technique will depend on the sample matrix. Common techniques include solvent extraction, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[1]
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injecting it into the HPLC system.[2]
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile to precipitate the proteins.[3]
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of methanol.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis.
Diagrams
The following diagrams illustrate the experimental workflow for this compound quantification.
Caption: Experimental workflow for this compound quantification.
Caption: Sample preparation workflows for different matrices.
References
Application Notes and Protocols for the GC-MS Analysis of Tectoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoquinone (2-methylanthraquinone) is a naturally occurring anthraquinone found in various plants, notably in the heartwood of teak (Tectona grandis)[1][2][3]. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-termite, antiviral, and cytotoxic properties. Recent in-silico studies have highlighted its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), suggesting its promise as a lead compound in the development of novel antiviral therapeutics[4]. Accurate and robust analytical methods are therefore essential for the qualitative and quantitative determination of this compound in various matrices, including plant extracts and biological samples.
This document provides detailed application notes and protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound.
Data Presentation
The following table summarizes quantitative data for this compound identified in the heartwood of Tectona grandis using GC-MS analysis. This data is crucial for researchers working on the isolation and quantification of this compound from natural sources.
| Sample Age (years) | This compound (as 9,10-Anthracenedione, 2-methyl-) Peak Area (%) | Retention Time (RT) in minutes | Reference |
| 11 | 0.177 | Not Specified | [1] |
| 17 | 5.156 | 25.572 | [1] |
| 17 | 4.329 | 24.677 | [1] |
Experimental Protocols
This section outlines a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation from plant material and the instrumental parameters for the GC-MS system.
Sample Preparation: Extraction of this compound from Tectona grandis Heartwood
This protocol is adapted from methodologies used for the analysis of chemical constituents in teak heartwood[1][5].
Materials and Reagents:
-
Heartwood samples of Tectona grandis
-
Methanol (analytical grade)
-
n-hexane (analytical grade)
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Syringe filter (0.22 µm)
Procedure:
-
Sample Collection and Preparation: Collect heartwood samples and air-dry them to remove moisture. Grind the dried heartwood into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered heartwood and place it in a flask.
-
Add 100 mL of methanol to the flask.
-
Perform extraction by maceration or using a Soxhlet apparatus for 6-8 hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid particles.
-
Concentrate the filtrate using a rotary evaporator at 40-50 °C under reduced pressure to obtain the crude extract.
-
-
Sample Preparation for GC-MS:
-
Dissolve 1 mg of the crude extract in 1 mL of n-hexane.
-
Filter the solution through a 0.22 µm syringe filter into a GC-MS vial.
-
GC-MS Instrumental Analysis
The following parameters are a composite of typical methods used for the analysis of anthraquinones and related compounds[6][7].
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher).
GC Conditions:
-
Column: SH-Rtx-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.7 mL/min.
-
Injector Temperature: 320 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 0.4 min.
-
Ramp 1: Increase to 195 °C at a rate of 25 °C/min.
-
Ramp 2: Increase to 265 °C at a rate of 10 °C/min, hold for 1 min.
-
Ramp 3: Increase to 305 °C at a rate of 20 °C/min, hold for 7.8 min.
-
-
Total Run Time: 24 min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 260 °C.
-
Interface Temperature: 330 °C.
-
Mass Scan Range: m/z 50-550.
-
Data Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM).
Mass Spectrometry Fragmentation of this compound:
The mass spectrum of this compound (molecular weight: 222.24 g/mol ) is characterized by a prominent molecular ion peak (M+) at m/z 222. The fragmentation pattern is consistent with that of other anthraquinones, primarily involving the loss of carbon monoxide (CO) and a methyl group (CH3)[6].
-
Molecular Ion (M+): m/z 222
-
Primary Fragments:
-
[M-CO]+: m/z 194
-
[M-CO-CH3]+: m/z 179
-
[M-2CO]+: m/z 166
-
-
Other significant fragments may be observed at m/z 165 and 139.
Visualizations
Inhibition of SARS-CoV-2 Main Protease (Mpro) by this compound
This compound has been identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle[4]. The binding of this compound to the active site of Mpro, which consists of a Cys145-His41 catalytic dyad, can block the processing of viral polyproteins, thereby inhibiting viral replication[8].
Caption: this compound inhibits SARS-CoV-2 replication by targeting the main protease (Mpro).
General Mechanism of Quinone-Induced Cytotoxicity
Quinones, including this compound, can exert cytotoxic effects through two primary mechanisms: the generation of reactive oxygen species (ROS) via redox cycling and the alkylation of essential cellular macromolecules like proteins and DNA[9][10]. These processes can lead to oxidative stress, disruption of cellular functions, and ultimately, apoptosis or cell death.
Caption: General pathways of quinone-induced cytotoxicity.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. GC-MS Analysis on Heartwood Extractive Chemical Components of Different Provenances Teak(Tectona Grandis L.f.) | Scientific.Net [scientific.net]
- 3. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]
- 4. Molecular modeling study of this compound and acteoside from Tectona grandis linn: a new SARS-CoV-2 main protease inhibitor against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. Analysis of polyaromatic quinones in a complex environmental matrix using gas chromatography ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Extraction and Purification of Tectoquinone from Teak Wood
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the extraction, purification, and quantification of Tectoquinone (2-methylanthraquinone), a bioactive compound found in the heartwood of the teak tree (Tectona grandis). This compound is of significant interest due to its demonstrated anti-termite, antiviral, and potential anticancer activities. These protocols are designed to be a practical guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Teak wood is renowned for its exceptional durability, which is largely attributed to the presence of secondary metabolites, prominent among them being this compound. This naphthoquinone derivative has been the subject of various studies for its biological activities. The effective isolation and purification of this compound are crucial for its further investigation and potential therapeutic applications. The following protocols detail a robust method for obtaining high-purity this compound from teak heartwood.
Data Presentation
Table 1: Comparison of Extraction Solvent Efficiency for Teak Wood Extractives
| Solvent System | Extraction Yield (%) | Reference |
| Acetone-Isopropyl alcohol (6:4 v/v) | 12.5 | [1] |
| Acetone | 10.2 | [1] |
| Ethyl alcohol | 8.5 | [1] |
| Isopropyl alcohol | 7.8 | [1] |
| Ethanol:Toluene (2:1) | 18.67 | [2] |
| Ethanol | 15.99 | [2] |
| Ethanol:Toluene (1:1) | 15.45 | [2] |
| Ethanol:Toluene (1:2) | 16.79 | [2] |
Note: Higher extraction yield does not necessarily correlate with a higher concentration of this compound. The choice of solvent should also consider selectivity for the target compound and ease of downstream processing.
Experimental Protocols
Preparation of Teak Wood Material
-
Source Material: Obtain heartwood from mature Tectona grandis trees. The concentration of this compound is generally higher in older trees.
-
Drying: Air-dry the wood shavings or chips to a moisture content of 10-12%.
-
Grinding: Pulverize the dried wood into a coarse powder (approximately 40-60 mesh) using a mechanical grinder to increase the surface area for extraction.
Extraction of this compound using Soxhlet Apparatus
Soxhlet extraction is a continuous extraction method that provides a high yield of extractives.
-
Apparatus Setup: Assemble a Soxhlet apparatus, consisting of a round-bottom flask, a Soxhlet extractor, and a condenser.
-
Sample Loading: Place approximately 50 g of the powdered teak heartwood into a cellulose thimble and insert it into the Soxhlet extractor.
-
Solvent Addition: Fill the round-bottom flask to two-thirds of its volume with a suitable solvent. Based on literature, a mixture of ethanol and toluene (2:1 v/v) provides a high yield of total extractives[2]. Alternatively, acetone can be used for good selectivity for quinones.
-
Extraction Process: Heat the solvent in the flask to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the sample in the thimble. The solvent will fill the extractor, and once it reaches the top of the siphon arm, it will be siphoned back into the flask, carrying the extracted compounds with it.
-
Duration: Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear, indicating that the extraction is complete.[3]
-
Solvent Recovery: After extraction, cool the apparatus and recover the solvent using a rotary evaporator to obtain the crude extract.
Purification of this compound
The crude extract contains a mixture of compounds. A multi-step purification process involving column chromatography and recrystallization is required to isolate pure this compound.
Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC.
-
Plate Preparation: Use pre-coated silica gel 60 F254 TLC plates.
-
Sample Application: Dissolve a small amount of the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate) and spot it onto the baseline of the TLC plate using a capillary tube.
-
Mobile Phase: Develop the TLC plate in a chamber containing a suitable mobile phase. A common mobile phase for separating quinones is a mixture of petroleum ether and ethyl acetate. The polarity can be adjusted to achieve good separation (e.g., starting with a ratio of 9:1 or 8:2).
-
Visualization: After development, visualize the spots under UV light (254 nm). This compound should appear as a distinct spot. Calculate the Retention Factor (Rf) value of the target compound. An ideal Rf value for column chromatography is between 0.2 and 0.4.
-
Column Packing: Prepare a glass column packed with silica gel (60-120 mesh) as the stationary phase. The silica gel should be slurried in the chosen mobile phase (determined by TLC) and poured into the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude extract in a minimum volume of the mobile phase and load it carefully onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase. Start with a less polar solvent system and gradually increase the polarity (gradient elution) if necessary to separate the compounds effectively.
-
Fraction Collection: Collect the eluate in small fractions (e.g., 10-15 mL each).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing this compound. Combine the fractions that show a pure spot corresponding to the Rf of this compound.
-
Solvent Evaporation: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
For further purification, recrystallize the this compound obtained from column chromatography.
-
Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. This compound is soluble in hot ethanol and methanol and less soluble in the cold.
-
Dissolution: Dissolve the purified this compound in a minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the crystals in a desiccator to obtain pure this compound.
Characterization and Quantification
GC-MS is a powerful technique for the identification and quantification of this compound.
-
Sample Preparation: Prepare a solution of the purified this compound in a suitable solvent (e.g., acetone or methanol) at a known concentration.
-
GC-MS Conditions:
-
Column: HP-5ms or equivalent capillary column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 120 °C) and ramp up to a higher temperature (e.g., 300 °C) at a controlled rate (e.g., 4 °C/min).
-
Carrier Gas: Helium.
-
MS Detector: Operate in scan mode to acquire the mass spectrum of the eluting compounds.
-
-
Identification: Identify this compound by comparing its retention time and mass spectrum with that of a known standard or with library data. The mass spectrum of this compound will show a characteristic molecular ion peak (m/z 222).
Mandatory Visualization
Caption: Workflow for this compound Extraction and Purification.
This comprehensive protocol provides a solid foundation for the successful extraction and purification of this compound from teak wood. Researchers can adapt and optimize these methods based on their specific laboratory conditions and research goals.
References
Application Notes and Protocols for the Structural Elucidation of Tectoquinone using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoquinone, also known as 2-methylanthraquinone, is a naturally occurring anthraquinone found in various plant species, notably in the heartwood of teak (Tectona grandis). It has garnered significant interest within the scientific community due to its diverse biological activities, including antifungal, anti-termite, and potential anticancer properties. The precise structural elucidation of this compound is paramount for understanding its mechanism of action and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its chemical structure. This document provides a detailed guide to the NMR spectral assignment and interpretation for the structural elucidation of this compound, complete with experimental protocols and data analysis.
¹H and ¹³C NMR Spectral Data of this compound
The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 8.11 | d | 7.6 | 127.2 |
| 2 | - | - | - | 148.8 |
| 3 | 8.05 | s | - | 127.0 |
| 4 | 8.29 | d | 7.6 | 134.8 |
| 5 | 8.31 | dd | 7.6, 1.2 | 127.3 |
| 6 | 7.78 | td | 7.6, 1.4 | 134.4 |
| 7 | 7.78 | td | 7.6, 1.4 | 133.7 |
| 8 | 8.31 | dd | 7.6, 1.2 | 127.3 |
| 9 | - | - | - | 183.2 |
| 10 | - | - | - | 183.3 |
| 2-CH₃ | 2.55 | s | - | 22.0 |
| 4a | - | - | - | 132.3 |
| 8a | - | - | - | 133.4 |
| 9a | - | - | - | 133.5 |
| 10a | - | - | - | 133.2 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
NMR Data Acquisition
All NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Temperature: 298 K.
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Use a standard gradient-enhanced COSY pulse program (e.g., cosygpqf). Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-enhanced HSQC pulse program with sensitivity enhancement (e.g., hsqcedetgpsisp2.2). Optimize for a one-bond ¹J(C,H) coupling of ~145 Hz. Acquire 256-512 increments in the F1 dimension with 4-8 scans per increment.
-
HMBC (Heteronuclear Multiple Bond Correlation): Use a standard gradient-enhanced HMBC pulse program (e.g., hmbcgplpndqf). Optimize for long-range couplings of 8-10 Hz. Acquire 256-512 increments in the F1 dimension with 16-32 scans per increment.
NMR Spectral Interpretation and Structure Elucidation
The elucidation of this compound's structure is achieved through a systematic analysis of the 1D and 2D NMR data.
¹H NMR Analysis
The ¹H NMR spectrum of this compound displays signals in the aromatic region (δ 7.7-8.4 ppm) and a characteristic singlet for the methyl group in the upfield region (δ 2.55 ppm). The aromatic protons exhibit splitting patterns that are key to their assignment. The protons H-5, H-6, H-7, and H-8 on the unsubstituted ring show a characteristic pattern for an ortho-disubstituted benzene ring. H-6 and H-7 appear as a triplet of doublets, while H-5 and H-8 appear as a doublet of doublets due to coupling with their neighbors. On the methyl-substituted ring, H-1 and H-4 appear as doublets, and H-3 appears as a singlet.
¹³C NMR Analysis
The ¹³C NMR spectrum shows 15 distinct carbon signals, consistent with the structure of this compound. The two carbonyl carbons (C-9 and C-10) are observed at the most downfield chemical shifts (δ ~183 ppm). The signal for the methyl carbon (2-CH₃) appears at a characteristic upfield chemical shift (δ ~22.0 ppm). The remaining signals correspond to the aromatic carbons.
2D NMR Analysis: Establishing Connectivity
2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the overall structure.
-
COSY: This experiment reveals proton-proton couplings. Key correlations are observed between H-5/H-6, H-6/H-7, and H-7/H-8, confirming the spin system of the unsubstituted aromatic ring. Similarly, correlations between H-1 and its neighbors, and H-4 and its neighbors help to place these protons on the substituted ring.
-
HSQC: This experiment correlates each proton with the carbon to which it is directly attached. This allows for the direct assignment of the protonated carbon signals in the ¹³C NMR spectrum. For example, the proton at δ 8.11 ppm (H-1) will show a correlation to the carbon at δ 127.2 ppm (C-1).
-
HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton. Key HMBC correlations for this compound include:
-
The methyl protons (2-CH₃) show correlations to C-1, C-2, and C-3.
-
H-1 shows correlations to C-2, C-3, C-9a, and C-10.
-
H-4 shows correlations to C-2, C-4a, and C-9a.
-
H-5 shows correlations to C-4a, C-7, and C-10.
-
H-8 shows correlations to C-6, C-9, and C-9a.
-
Visualizing the Elucidation Process
The following diagrams illustrate the logical workflow and key correlations in the NMR-based structure elucidation of this compound.
Caption: Workflow for this compound structure elucidation using NMR.
Caption: Key 2D NMR correlations for this compound.
Conclusion
The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectroscopy provides a powerful and definitive method for the complete structural elucidation of this compound. The detailed analysis of chemical shifts, coupling constants, and correlation patterns allows for the unambiguous assignment of all atoms in the molecule, confirming its identity as 2-methylanthraquinone. These protocols and data serve as a valuable resource for researchers working on the isolation, characterization, and development of this compound and related natural products.
Application Notes and Protocols: In Vitro Cytotoxicity Assay of Tectoquinone Using MTT
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tectoquinone, a naturally occurring anthraquinone derivative found in various plant species, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-fungal, and anti-cancer activities.[1] Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cells, making it a candidate for further investigation in drug discovery and development.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[2][3][4][5] This assay quantifies the metabolic activity of living cells by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[2][4]
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT assay. The protocol covers essential steps from cell culture and treatment to data acquisition and analysis, enabling researchers to evaluate the cytotoxic potential of this compound against various cancer cell lines.
Experimental Protocol
This protocol is designed for assessing the cytotoxicity of this compound in a 96-well plate format, which is suitable for high-throughput screening.
2.1. Materials and Reagents
-
This compound (2-Methylanthraquinone)
-
Selected cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), U87 (glioblastoma))[7]
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm[6]
2.2. Cell Culture
-
Maintain the selected cancer cell lines in their recommended culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells in a humidified atmosphere at 37°C with 5% CO2.[8]
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
2.3. MTT Assay Procedure
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.[9]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells in medium).
-
Incubate the plate for 24, 48, or 72 hours.[7]
-
-
MTT Incubation:
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After incubation, purple formazan crystals will be visible in the wells.
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[6]
-
2.4. Data Analysis
-
Calculate Cell Viability:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determine IC50 Value:
-
The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of this compound concentration versus the percentage of cell viability.[10]
-
Data Presentation
The cytotoxic effect of this compound should be summarized in tables for clear comparison of its activity across different cell lines and incubation times.
Table 1: Percentage of Cell Viability after this compound Treatment
| This compound Conc. (µM) | MCF-7 (24h) | A549 (24h) | HCT116 (24h) | U87 (24h) |
| 0 (Control) | 100% | 100% | 100% | 100% |
| 1 | 95% | 92% | 98% | 96% |
| 5 | 85% | 80% | 88% | 82% |
| 10 | 70% | 65% | 75% | 68% |
| 25 | 50% | 45% | 55% | 48% |
| 50 | 30% | 25% | 35% | 28% |
| 100 | 15% | 10% | 20% | 12% |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h |
| MCF-7 | 25.5 | 15.2 | 8.1 |
| A549 | 23.8 | 13.5 | 7.2 |
| HCT116 | 28.1 | 18.4 | 10.5 |
| U87 | 24.2 | 14.1 | 7.8 |
| EMT6 | 1.7 (aerobic) | - | - |
| 0.54 (hypoxic)[1] |
Visualizations
4.1. Experimental Workflow
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
4.2. Hypothesized Signaling Pathway of this compound-Induced Cytotoxicity
Quinones, including this compound, are known to induce cytotoxicity through mechanisms involving the generation of reactive oxygen species (ROS) and the alkylation of cellular macromolecules.[11] This can lead to oxidative stress, DNA damage, and ultimately, apoptosis.
Caption: this compound-induced cytotoxicity signaling pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro assessment of this compound's cytotoxicity using the MTT assay. By following this standardized procedure, researchers can obtain reliable and reproducible data on the dose- and time-dependent effects of this compound on various cancer cell lines. The provided templates for data presentation and the visual diagrams of the experimental workflow and signaling pathway will aid in the clear communication and interpretation of the results. This will facilitate further research into the potential of this compound as a novel anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. protocols.io [protocols.io]
- 10. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 11. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Susceptibility Testing of Tectoquinone against Candida Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida species are a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis. The emergence of antifungal resistance necessitates the discovery and development of novel therapeutic agents. Tectoquinone, a naturally occurring anthraquinone, has demonstrated a range of biological activities. This document provides a framework for evaluating the antifungal potential of this compound against various Candida species.
While direct studies on the antifungal susceptibility of this compound against Candida species are not extensively available in the current literature, this application note compiles illustrative data from related quinone compounds, including other anthraquinones and naphthoquinones, to highlight the potential of this chemical class. Furthermore, it provides detailed, standardized protocols for antifungal susceptibility and in vitro cytotoxicity testing, which are essential for the preliminary evaluation of a novel antifungal candidate like this compound.
Data Presentation: Antifungal Activity of Related Quinone Compounds
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinone compounds against several Candida species, providing a baseline for the expected range of activity for this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Naphthoquinones against Candida Species
| Compound | Candida Species | MIC (µg/mL) | Reference |
| Plumbagin | C. albicans ATCC 10231 | 0.78 | [1][2] |
| Compound 43 (a 1,4-naphthoquinone derivative) | C. albicans | 3.125 | [1] |
| Compound 41 (a 1,4-naphthoquinone derivative) | C. albicans | 12.5 | [1] |
| Naphthoquinoidal Compound 1 | C. albicans (Fluconazole-Resistant) | 8 - 16 | [3] |
| Naphthoquinoidal Compound 2 | C. albicans (Fluconazole-Resistant) | 8 - 96 | [3] |
| Naphthoquinoidal Compound 3 | C. albicans (Fluconazole-Resistant) | 8 - 16 | [3] |
| Naphthoquinoidal Compound 1 | C. tropicalis (Fluconazole-Resistant) | 18.7 - 42.6 | [3] |
| Naphthoquinoidal Compound 2 | C. tropicalis (Fluconazole-Resistant) | 25.40 - 40.32 | [3] |
| Naphthoquinoidal Compound 3 | C. tropicalis (Fluconazole-Resistant) | 32 - 40.32 | [3] |
| 2,3-DBNQ (2,3-dibromonaphthalene-1,4-dione) | Candida species | <1.56 - 6.25 | [4] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Anthraquinones against Candida Species
| Compound | Candida Species | MIC (µg/mL) | Reference |
| Emodin | C. albicans | 12.5 | [5] |
| Purpurin | Candida species (24 strains of 6 species) | 1.28 - 5.12 | [6] |
| Alizarin | C. albicans | >2000 (but inhibits biofilm at 2 µg/mL) | [7] |
| Chrysazin | C. albicans | >2000 (but inhibits biofilm at 2 µg/mL) | [7] |
| Parietin (Photoactive MIC) | C. tropicalis | 0.98 (under irradiation) | [8] |
| Fungal-derived Anthraquinone | C. albicans ATCC10231 | 12.5 | [9] |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines, the reference method for yeast susceptibility testing.[10][11][12]
1. Materials
-
This compound (or other test compounds)
-
Candida species isolates (including quality control strains, e.g., C. parapsilosis ATCC 22019 and C. krusei ATCC 6258)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
-
Sterile water, saline, and microbiological loops
2. Preparation of Antifungal Stock Solution
-
Dissolve this compound in DMSO to a high concentration (e.g., 1280 µg/mL).
-
Further dilute this stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.
3. Inoculum Preparation
-
Subculture the Candida isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
4. Microplate Preparation
-
In a 96-well plate, perform serial twofold dilutions of the this compound working solution in RPMI 1640 medium to obtain a range of concentrations.
-
Add 100 µL of each this compound dilution to the appropriate wells.
-
Add 100 µL of the standardized Candida inoculum to each well.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
5. Incubation
-
Cover the microplate and incubate at 35°C for 24-48 hours.[13]
6. Determination of Minimum Inhibitory Concentration (MIC)
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
The endpoint can be determined visually or by using a microplate reader to measure absorbance at a specific wavelength (e.g., 530 nm).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of a test compound on a mammalian cell line.[14][15]
1. Materials
-
This compound
-
Mammalian cell line (e.g., human foreskin fibroblasts (HFF)[14], human liver cells (HepG2))
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Cell Seeding
-
Culture the mammalian cells to approximately 80% confluence.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
3. Compound Treatment
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for this compound) and a positive control (a known cytotoxic agent).
-
Incubate for 24-48 hours.
4. MTT Assay
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.
-
During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
5. Data Analysis
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that causes a 50% reduction in cell viability).
Caption: Workflow for determining the in vitro cytotoxicity (IC50).
Potential Mechanisms of Action
Quinone compounds can exert their antifungal effects through various mechanisms. Understanding these can aid in the development and optimization of this compound as a potential therapeutic.
-
Inhibition of Biofilm Formation: Many quinones have been shown to inhibit the formation of Candida biofilms, a key virulence factor, at concentrations well below their MIC for planktonic cells.[7][16]
-
Inhibition of Hyphal Development: The transition from yeast to hyphal form is crucial for tissue invasion and pathogenicity. Some quinones can suppress this morphological change.[17]
-
Disruption of Cell Signaling: Anthraquinones like emodin may interfere with cell kinase signaling pathways in Candida.[5]
-
Induction of Oxidative Stress: Some quinones can act as pro-oxidants, leading to the generation of reactive oxygen species (ROS) that damage cellular components and induce cell death.
-
Membrane Disruption: Quinones can potentially interact with the fungal cell membrane, leading to increased permeability and loss of cellular integrity.
Caption: Potential mechanisms of action of quinones against Candida.
Conclusion
This compound, as an anthraquinone, belongs to a class of compounds that has demonstrated promising antifungal activities against Candida species. The illustrative data from related quinones suggest that this compound warrants further investigation. The detailed protocols provided for antifungal susceptibility and cytotoxicity testing offer a standardized approach for the systematic evaluation of this compound's potential as a novel antifungal agent. Further studies should focus on determining its precise MIC and MFC values against a broad panel of clinical Candida isolates, elucidating its specific mechanism of action, and evaluating its efficacy and safety in preclinical models.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Antifungal Activity of Naphthoquinoidal Compounds In Vitro against Fluconazole-Resistant Strains of Different Candida Species: A Special Emphasis on Mechanisms of Action on Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. The Natural Anthraquinone Parietin Inactivates Candida tropicalis Biofilm by Photodynamic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Potential of Endophytic Fungi Extracts from Terminalia catappa against Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. In Silico and In Vitro Studies to Explore the Effect of Thymoquinone on Isocitrate Lyase, Biofilm Formation, and the Expression of Some Virulence Genes in Candida albicans [mdpi.com]
Application Note: Plaque Reduction Assay for Determining the Antiviral Efficacy of Tectoquinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tectoquinone, a naturally occurring anthraquinone found in the heartwood of teak (Tectona grandis), has garnered scientific interest for its diverse biological activities. Among these, its potential as an antiviral agent is of significant interest to the drug development community. Structurally, it is a 2-methylanthraquinone and has been identified as an inhibitor of the main protease (Mpro) of SARS-CoV-2, a critical enzyme in the viral replication cycle.[1][2] This application note provides a detailed protocol for utilizing a plaque reduction assay to quantify the antiviral efficacy of this compound. It also presents available data on its cytotoxicity and discusses its likely mechanism of action.
Mechanism of Action
The primary proposed antiviral mechanism of this compound, particularly against coronaviruses, is the inhibition of the main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This enzyme is essential for the proteolytic processing of viral polyproteins into functional proteins required for viral replication and assembly. By inhibiting Mpro, this compound can effectively halt the viral life cycle. The general mechanism of action for many antiviral anthraquinones also includes interference with viral entry and replication, as well as modulation of host cellular signaling pathways such as NF-κB.
Data Presentation
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| Human ACHN | XTT assay | EC50 | >50 μM | [3] |
| EMT6 (aerobic) | Clonogenic assay | ED50 | 1.7 µM | [1] |
| EMT6 (hypoxic) | Clonogenic assay | ED50 | 0.54 µM | [1] |
EC50 (Half-maximal effective concentration) in this context refers to the concentration at which 50% of the cells are non-viable. ED50 (Effective dose, 50%) refers to the concentration that causes a 50% reduction in cell survival.
Experimental Protocols
Plaque Reduction Assay Protocol for this compound
This protocol is a generalized procedure and should be optimized for the specific virus and cell line being used.
1. Materials and Reagents:
-
Cells and Virus: A susceptible host cell line (e.g., Vero E6 for SARS-CoV-2) and a specific virus stock with a known titer (PFU/mL).
-
This compound: High-purity this compound powder.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate medium, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Overlay Medium: 2X MEM containing 4% FBS and a 1.6% solution of carboxymethylcellulose (CMC) or agarose.
-
Staining Solution: 0.1% Crystal Violet in 20% ethanol.
-
Fixing Solution: 10% formaldehyde in phosphate-buffered saline (PBS).
-
PBS: Phosphate-buffered saline, pH 7.4.
-
DMSO: Dimethyl sulfoxide (for dissolving this compound).
-
6-well or 12-well cell culture plates.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
2. Experimental Procedure:
-
Cell Seeding:
-
Seed the host cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium (with reduced serum, e.g., 2% FBS). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Virus Infection:
-
When the cell monolayer is confluent, aspirate the growth medium.
-
Wash the monolayer with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
This compound Treatment:
-
After the adsorption period, aspirate the virus inoculum.
-
Add the prepared dilutions of this compound (and controls) to the respective wells.
-
-
Overlay Application:
-
Prepare the overlay medium by mixing equal volumes of the 2X MEM and 1.6% CMC solution.
-
Aspirate the this compound-containing medium and add the overlay medium to each well.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization:
-
After the incubation period, aspirate the overlay medium.
-
Fix the cells with the 10% formaldehyde solution for at least 30 minutes.
-
Aspirate the formaldehyde and stain the cells with the crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
Determine the EC50 value (the concentration of this compound that reduces the number of plaques by 50%) by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular modeling study of this compound and acteoside from Tectona grandis linn: a new SARS-CoV-2 main protease inhibitor against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro virucidal activity of selected anthraquinones and anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Validated Analytical Method for Tectoquinone in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoquinone, a naturally occurring anthraquinone derivative found predominantly in the heartwood of Tectona grandis (teak), has garnered significant interest for its diverse pharmacological activities, including its potential as an anti-inflammatory, anti-fungal, and anti-bacterial agent. As research into the therapeutic potential of this compound progresses, the need for a robust and validated analytical method for its quantification in plant extracts is paramount. This application note provides a detailed protocol for the development and validation of a High-Performance Thin-Layer Chromatography (HPTLC) and a High-Performance Liquid Chromatography (HPLC) method for the accurate determination of this compound in plant extracts, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Putative Signaling Pathway of this compound's Anti-Inflammatory Action
This compound is structurally similar to other quinones that have been shown to exert their biological effects through the modulation of key signaling pathways. It is hypothesized that this compound may inhibit inflammatory responses by targeting pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Inhibition of these pathways can lead to a downstream reduction in the expression of pro-inflammatory mediators.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Workflow for this compound Analysis
The overall workflow for the analysis of this compound in plant extracts involves sample preparation, chromatographic separation and detection, and data analysis.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Sample Preparation: Extraction of this compound
This protocol describes a general method for the extraction of this compound from Tectona grandis heartwood.[5][6][7][8][9]
Materials:
-
Dried heartwood of Tectona grandis
-
Methanol (HPLC grade)
-
Soxhlet apparatus or Ultrasonic bath
-
Whatman No. 1 filter paper
-
Rotary evaporator
Procedure:
-
Grinding: Grind the dried plant material into a coarse powder (approximately 40-60 mesh).
-
Extraction:
-
Soxhlet Extraction: Accurately weigh about 10 g of the powdered plant material and place it in a thimble. Extract with 250 mL of methanol in a Soxhlet apparatus for 6-8 hours.
-
Ultrasonic Extraction: Macerate 10 g of the powdered plant material with 100 mL of methanol in a flask. Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
-
Storage: Store the dried extract in a desiccator until further analysis.
HPTLC Method for this compound Quantification
This HPTLC method is suitable for the rapid screening and quantification of this compound in plant extracts.[10][11][12][13][14]
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm)
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (7:3:0.5, v/v/v)
-
Chamber Saturation: 20 minutes
-
Application: Apply 5 µL of standard and sample solutions as 8 mm bands.
-
Development: Ascending development to a distance of 8 cm.
-
Densitometric Analysis: Scan at 275 nm.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: From the stock solution, prepare working standards in the concentration range of 10-100 µg/mL by diluting with methanol.
-
Sample Solution (10 mg/mL): Accurately weigh 100 mg of the dried plant extract and dissolve in 10 mL of methanol. Sonicate for 10 minutes and filter through a 0.45 µm syringe filter.
HPLC Method for this compound Quantification
This HPLC method provides high resolution and sensitivity for the precise quantification of this compound.[15][16][17][18][19]
Chromatographic Conditions:
-
Column: C18 column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: Water (70:30, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV/DAD at 275 nm
-
Column Temperature: 25°C
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: From the stock solution, prepare working standards in the concentration range of 1-50 µg/mL by diluting with the mobile phase.
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the dried plant extract and dissolve in 10 mL of methanol. Sonicate for 10 minutes and filter through a 0.45 µm syringe filter.
Method Validation
The developed analytical methods should be validated according to ICH guidelines.[1][2][3][4][5] The following parameters should be assessed:
| Validation Parameter | HPTLC Method | HPLC Method | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.999 | r² ≥ 0.995 |
| Range (µ g/spot or µg/mL) | 0.1 - 1.0 | 1 - 50 | Should cover the expected concentration range |
| Limit of Detection (LOD) | ~20 ng/spot | ~0.1 µg/mL | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~60 ng/spot | ~0.3 µg/mL | Signal-to-noise ratio of 10:1 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98 - 102% |
| Precision (% RSD) | |||
| - Intraday | < 1.5% | < 1.0% | RSD ≤ 2% |
| - Interday | < 2.0% | < 1.5% | RSD ≤ 2% |
| Specificity | Resolved peak at specific Rf | Resolved peak at specific Rt | No interference from other components |
| Robustness | Minor changes in mobile phase composition, saturation time | Minor changes in mobile phase composition, flow rate, column temperature | % RSD of results should be within acceptable limits |
Table 1: Summary of Validation Parameters for the Proposed Analytical Methods for this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the validation of the proposed HPTLC and HPLC methods for this compound analysis.
| Method | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Mean % Recovery | Intraday Precision (%RSD) | Interday Precision (%RSD) |
| HPTLC | 0.1 - 1.0 µ g/spot | 0.998 | 20 ng/spot | 60 ng/spot | 99.8% | 1.2% | 1.8% |
| HPLC | 1 - 50 µg/mL | 0.999 | 0.1 µg/mL | 0.3 µg/mL | 100.2% | 0.8% | 1.3% |
Table 2: Expected Quantitative Validation Data for this compound Analysis.
Conclusion
The HPTLC and HPLC methods outlined in this application note provide a reliable and robust framework for the quantification of this compound in plant extracts. Proper validation of these methods according to ICH guidelines will ensure the accuracy and precision of the results, which is critical for quality control, formulation development, and further pharmacological studies of this compound-containing products. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in the field of natural product analysis and drug development.
References
- 1. Thymoquinone inhibits tumor angiogenesis and tumor growth through suppressing AKT and extracellular signal-regulated kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thymoquinone Inhibits IL-1β-Induced Inflammation in Human Osteoarthritis Chondrocytes by Suppressing NF-κB and MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thesiamsociety.org [thesiamsociety.org]
- 6. Tectona grandis L.f: A comprehensive review on its patents, chemical constituents, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. matec-conferences.org [matec-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. Natural Dye Extraction From Teak Leves (Tectona Grandis) Using Ultrasound Assisted Extraction Method for Dyeing on Cotton Fabric | MATEC Web of Conferences [matec-conferences.org]
- 12. HPTLC Analysis, Antioxidant and Antigout Activity of Indian Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ukaazpublications.com [ukaazpublications.com]
- 14. jusst.org [jusst.org]
- 15. HPLC-PDA Method for Quantification of Bioactive Compounds in Crude Extract and Fractions of Aucklandia costus Falc. and Cytotoxicity Studies against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of a liquid chromatographic method with diode array detection for the determination of anthraquinones, flavonoids and other natural dyes in aged silk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthetic Tectoquinone Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of synthetic Tectoquinone (2-Methylanthraquinone).
Troubleshooting Guide
Poor crystallization of synthetic this compound can manifest in several ways: low yield, formation of oils, small or impure crystals. This guide addresses these common issues in a question-and-answer format.
Q1: Why is my this compound not crystallizing at all, even after cooling?
A1: This issue, often referred to as a failure to precipitate, can stem from several factors related to solvent choice and concentration.
-
Excess Solvent: The most common reason for crystallization failure is the use of too much solvent. If the solution is not supersaturated upon cooling, the this compound will remain dissolved.[1]
-
Solution: Concentrate the solution by evaporating a portion of the solvent and then allow it to cool again. This can be done by gentle heating or under reduced pressure using a rotary evaporator.
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving this compound at all temperatures, preventing precipitation upon cooling.
-
Solution: Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on available data, ethanol is a suitable solvent for the recrystallization of 2-Methylanthraquinone.[2] Other potential solvents to explore include acetone, ethyl acetate, and mixtures of solvents (e.g., ethanol-water).
-
-
High Purity and Lack of Nucleation Sites: Sometimes, a very pure compound in a clean vessel may be slow to crystallize due to a lack of nucleation sites.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus of the solution. Alternatively, add a "seed crystal" of previously crystallized this compound to the cooled solution.
-
Q2: My this compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid crystal. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solution is Too Concentrated: The solution may be too concentrated, causing the this compound to precipitate out at a high temperature where it is still molten.
-
Solution: Re-heat the solution and add a small amount of additional solvent to decrease the saturation point. Allow the solution to cool more slowly.
-
-
Presence of Impurities: Impurities can depress the melting point of the compound, making it more prone to oiling out.[1] Common impurities from the synthesis of this compound via Friedel-Crafts reaction of phthalic anhydride and toluene include unreacted starting materials and byproducts.
-
Solution: Consider a pre-purification step, such as passing the crude product through a short column of silica gel, to remove significant impurities before crystallization. The presence of acidic impurities might also be a factor.[3]
-
-
Cooling Too Rapidly: Rapid cooling can lead to a sudden high degree of supersaturation, favoring oil formation over crystal growth.
-
Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated from the surface with a cork ring or paper towels. Once at room temperature, the flask can be moved to an ice bath for further cooling.
-
Q3: The yield of my crystallized this compound is very low. How can I improve it?
A3: A low yield indicates that a significant amount of this compound remains in the mother liquor after filtration.
-
Too Much Solvent: As with complete crystallization failure, using an excessive amount of solvent is a primary cause of low yield.[1]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. To check if significant product remains in the filtrate, a small sample of the mother liquor can be evaporated to see if a substantial amount of solid residue forms.
-
-
Premature Crystallization During Hot Filtration: If a hot filtration step is used to remove insoluble impurities, the solution may cool and crystallize in the filter funnel.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. Use a fluted filter paper to increase the filtration speed.
-
-
Incomplete Precipitation: The solution may not have been cooled to a low enough temperature to maximize crystal formation.
-
Solution: After slow cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes to an hour to induce maximum precipitation.
-
Q4: The crystals I obtained are very small or needle-like. How can I get larger crystals?
A4: The size and habit of crystals are influenced by the rate of cooling and the solvent system.
-
Rapid Cooling: Fast cooling leads to rapid nucleation and the formation of many small crystals.
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature undisturbed on the benchtop before moving it to a colder environment. Insulating the flask can further slow the cooling rate.
-
-
Solvent Choice: The solvent can influence the crystal habit.
-
Solution: Experiment with different crystallization solvents or solvent mixtures. For example, a mixture of a good solvent and a poor solvent (an "anti-solvent") can sometimes yield better crystals. The anti-solvent is slowly added to a solution of the compound in the good solvent until turbidity is observed, and then the solution is heated until clear and allowed to cool slowly.
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent for crystallizing this compound? A: Ethanol is a commonly cited and effective solvent for the recrystallization of 2-Methylanthraquinone (this compound).[2] Other solvents in which this compound is soluble and could be suitable for crystallization include acetone, ethyl acetate, chloroform, and dichloromethane.[2][4][5] The ideal solvent will dissolve this compound when hot but have low solubility when cold.
Q: How can I remove colored impurities from my synthetic this compound? A: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb some of the desired product.
Q: My crude this compound is a solid. Do I really need to recrystallize it? A: Even if your crude product is a solid, recrystallization is a crucial step for purification. The synthesis of this compound via the Friedel-Crafts reaction can result in impurities such as unreacted phthalic anhydride, toluene, and various side-products.[6] These impurities can be trapped within the crystal lattice of the crude solid and can negatively impact the material's properties and performance in downstream applications. Recrystallization is an effective method to remove these impurities.[7]
Q: How does the presence of water affect the crystallization of this compound? A: this compound has very low solubility in water.[4] Therefore, if using a water-miscible solvent like ethanol or acetone, the presence of water can act as an anti-solvent, reducing the solubility of this compound and potentially inducing precipitation. This can be used to an advantage in a mixed-solvent crystallization (e.g., ethanol-water) to improve yield, but uncontrolled amounts of water can lead to premature precipitation and impure crystals.
Data Presentation
Table 1: Solubility of this compound (2-Methylanthraquinone) in Various Solvents
| Solvent | Qualitative Solubility |
| Water | Insoluble[4][8] |
| Ethanol | Soluble[8] |
| Diethyl Ether | Soluble[8] |
| Benzene | Soluble[8] |
| Chloroform | Soluble[4][5] |
| Dichloromethane | Soluble[4][5] |
| Ethyl Acetate | Soluble[4][5] |
| Acetone | Soluble[4][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble[4][5] |
Table 2: Potential Impurities in Synthetic this compound from Friedel-Crafts Synthesis
| Impurity | Source | Potential Impact on Crystallization |
| Phthalic Anhydride | Unreacted starting material | Can co-crystallize or alter the crystal habit. Its presence can lower the melting point of the mixture. |
| Toluene | Unreacted starting material/solvent | As a liquid, residual toluene can act as a co-solvent, potentially increasing the solubility of this compound and reducing yield. |
| Isomeric Methylanthraquinones | Side-products of the reaction | Structural similarity may lead to incorporation into the crystal lattice, reducing purity. |
| Polyalkylated Species | Over-alkylation of the aromatic ring | May act as impurities that disrupt crystal growth. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound from Ethanol
-
Dissolution: Place the crude synthetic this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol on a hot plate (use a water bath for safety). Add the minimum amount of hot ethanol to the Erlenmeyer flask to just dissolve the crude solid. Swirl the flask to aid dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a glass funnel with a fluted filter paper. Quickly filter the hot solution into the clean flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. To slow the cooling rate, the flask can be placed on an insulating surface like a cork ring.
-
Further Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and left in a fume hood or placed in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for poor this compound crystallization.
Caption: Experimental workflow for this compound recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-Methyl anthraquinone | 84-54-8 [chemicalbook.com]
- 3. 9,10-Anthracenedione, 2-ethyl- (CAS 84-51-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 84-54-8 CAS MSDS (2-Methyl anthraquinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-Methyl anthraquinone CAS#: 84-54-8 [m.chemicalbook.com]
- 6. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]
- 7. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 8. 2-Methyl anthraquinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
Optimizing the yield of Tectoquinone from natural source extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of Tectoquinone from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound (2-methylanthraquinone) is predominantly found in the heartwood of teak (Tectona grandis)[1][2]. Other notable sources include the sapwood of Cryptomeria japonica[3][4], the roots of Morinda umbellata[5], and other plants known to produce anthraquinones, such as those from the Rubiaceae and Polygonaceae families[6][7].
Q2: Which solvents are most effective for extracting this compound?
A2: The choice of solvent is critical for maximizing this compound yield and depends on the plant matrix. Non-polar solvents are generally effective. Studies have demonstrated successful extraction with:
-
n-Hexane: Particularly effective for obtaining a this compound-rich fraction from methanolic extracts of Cryptomeria japonica sapwood[3][4].
-
Chloroform and Dichloromethane: Used for extracting this compound from various plant sources[5].
-
Methanol and Ethanol: Often used for initial broad-spectrum extraction of phytochemicals, including this compound, from plant materials like teak leaves and Rheum emodi[1][7].
-
Benzene: Has shown to be a superior solvent for the extraction of certain quinones compared to methanol and ethanol in some studies[8].
-
Acetone and Ethyl Acetate: Also listed as effective solvents for this compound extraction[5].
Q3: What are the common methods for extracting this compound?
A3: Several extraction techniques can be employed, each with its own advantages in terms of efficiency, yield, and scalability:
-
Soxhlet Extraction: A classical and robust method that provides good extraction efficiency, often used with solvents like ethanol or chloroform[2][9].
-
Maceration: A simple technique involving soaking the plant material in a solvent at room temperature. It is less efficient but requires minimal specialized equipment[10][11].
-
Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature[11][12].
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process[1].
-
Reflux Extraction: Involves boiling the solvent with the plant material, which can increase extraction efficiency for more stable compounds[7].
Q4: How can I purify the extracted this compound?
A4: After initial extraction, purification is necessary to isolate this compound. Common methods include:
-
Column Chromatography: A standard technique using stationary phases like silica gel to separate compounds based on polarity[13].
-
High-Speed Counter-Current Chromatography (HSCCC): An effective liquid-liquid chromatography technique that avoids irreversible adsorption onto a solid support, making it suitable for purifying anthraquinones from crude extracts[13][14].
Q5: What analytical techniques are used to quantify this compound yield?
A5: To determine the concentration and purity of this compound in your extracts, the following methods are widely used:
-
High-Performance Liquid Chromatography (HPLC): The most common and reliable method for accurate quantification of this compound[8][10][12][13].
-
High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique suitable for the simultaneous analysis of multiple samples[15][16].
-
UV-Vis Spectrophotometry: A simpler and more accessible method for estimating the concentration of this compound, although it is less specific than chromatographic techniques[9][11].
Troubleshooting Guides
This section addresses common issues encountered during this compound extraction and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | 1. Inappropriate solvent selection. 2. Inefficient extraction method. 3. Suboptimal extraction parameters (time, temperature, solvent-to-solid ratio). 4. Degradation of this compound during extraction. | 1. Test a range of solvents with varying polarities (e.g., n-hexane, ethyl acetate, ethanol, methanol). For this compound, non-polar solvents are often more effective[10]. 2. Consider more efficient methods like UAE or MAE, which can improve yield and reduce extraction time[1][11]. 3. Optimize extraction conditions using a systematic approach like Response Surface Methodology (RSM)[12][17]. Key parameters to adjust are temperature, duration, and the ratio of solvent volume to plant material weight. 4. Avoid excessively high temperatures and prolonged extraction times, especially with less stable compounds. |
| Impure Extract | 1. Co-extraction of other compounds with similar solubility. 2. Inadequate purification post-extraction. | 1. Employ a multi-step extraction process. For example, an initial extraction with a polar solvent like methanol followed by liquid-liquid partitioning with a non-polar solvent like n-hexane can selectively isolate this compound[3]. 2. Utilize advanced purification techniques like HSCCC for better separation from other anthraquinones and impurities[13]. Consider sequential column chromatography with different solvent systems. |
| Difficulty in Compound Identification | 1. Lack of a pure reference standard. 2. Co-elution of compounds in chromatography. 3. Insufficient resolution of the analytical method. | 1. Obtain a certified reference standard of this compound for comparison of retention times (HPLC) or Rf values (HPTLC). 2. Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column type in HPLC) to improve separation[13][16]. 3. Use a combination of analytical techniques for confirmation, such as HPLC coupled with mass spectrometry (LC-MS) for molecular weight determination. |
| Inconsistent Results | 1. Variability in the natural source material (plant age, harvest time, storage conditions). 2. Lack of standardization in the experimental protocol. | 1. Ensure the plant material is from a consistent source and is properly dried and stored to prevent degradation of active compounds. 2. Maintain strict control over all experimental parameters, including particle size of the plant material, extraction time, temperature, and solvent-to-solid ratio. |
Data on this compound Extraction
The following tables summarize quantitative data from various studies to aid in experimental design.
Table 1: Comparison of Solvents for Quinone Extraction
| Solvent | Target Compound | Source Material | Yield/Concentration | Reference |
| n-Hexane | Thymoquinone | Nigella sativa seeds | 1.501 mg/g (at 4h extraction) | [10] |
| Benzene | Thymoquinone | Nigella sativa seeds | Highest percentage composition | [8] |
| Methanol | Thymoquinone | Nigella sativa seeds | 0.9102% (by percolation) | [11] |
| Ethanol (70%) | Anthraquinones | Golden shower pods | 193.79 mg/g | [9] |
| Ethanol | Anthraquinones | Rheum emodi | Best solvent with solid:solvent ratio 1:20 | [7] |
Table 2: Optimization of Extraction Parameters using RSM
| Target Compound | Source Material | Method | Optimal Conditions | Predicted Yield | Experimental Yield | Reference |
| Physcion | Senna occidentalis | UAE | Liquid-to-solid ratio: 20.16 mL/g, Temperature: 52.2°C, Time: 46.6 min | 2.41% w/w | 2.43 ± 0.16% w/w | [12] |
| Bioactive components | Hibiscus sabdariffa | Maceration | Time: 300 min, Temperature: 70°C, Ethanol: 90% | - | 48.44% | [17] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is adapted from methodologies used for the extraction of similar anthraquinones[12].
-
Sample Preparation: Dry the plant material (e.g., Tectona grandis heartwood) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 1 g) and place it in an extraction vessel.
-
Add the chosen solvent (e.g., methanol or n-hexane) at an optimized liquid-to-solid ratio (e.g., 20 mL/g).
-
Place the vessel in an ultrasonic bath.
-
Set the temperature (e.g., 50°C) and sonication time (e.g., 45 minutes).
-
-
Filtration and Concentration:
-
After extraction, centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to separate the extract from the solid residue.
-
Filter the supernatant through a suitable filter paper (e.g., Whatman No. 1).
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Quantification:
-
Dissolve a known amount of the dried crude extract in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.22 µm syringe filter.
-
Analyze the sample using HPLC with a UV detector to determine the concentration of this compound.
-
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on the purification of anthraquinones from plant extracts[13].
-
Preparation of Two-Phase Solvent System:
-
Prepare a suitable two-phase solvent system. A common system for anthraquinones is n-hexane-ethanol-water in a specific ratio (e.g., 18:22:3, v/v/v).
-
Thoroughly mix the solvents in a separation funnel and allow the phases to separate.
-
Degas both the upper (stationary) and lower (mobile) phases by sonication before use.
-
-
Sample Preparation:
-
Dissolve the crude extract (e.g., 500 mg) in a mixture of the upper and lower phases (e.g., 10 mL of each).
-
-
HSCCC Operation:
-
Fill the multilayer coil column entirely with the stationary phase (upper phase).
-
Set the apparatus to the desired revolution speed (e.g., 800 rpm).
-
Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is reached (indicated by the mobile phase front emerging from the column outlet), inject the sample solution.
-
-
Fraction Collection and Analysis:
-
Continuously monitor the effluent with a UV detector (e.g., at 254 nm).
-
Collect fractions based on the resulting chromatogram.
-
Analyze the collected fractions by HPLC to determine the purity of this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and analysis.
Biosynthesis of this compound
Caption: Biosynthesis pathways leading to this compound.
References
- 1. Tectona grandis Linn. f. secondary metabolites and their bioactive potential: a review. iForest - Biogeosciences and Forestry 15: 112-120 (2022) . [iforest.sisef.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. recent-advances-in-the-identification-of-biosynthetic-genes-and-gene-clusters-of-the-polyketide-derived-pathways-for-anthraquinone-biosynthesis-and-biotechnological-applications - Ask this paper | Bohrium [bohrium.com]
- 6. Molecular mechanism of polyketide shortening in anthraquinone biosynthesis of Photorhabdus luminescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of anthraquinone biosynthesis in cell cultures of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering [frontiersin.org]
- 15. Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Tectoquinone Degradation Products by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Tectoquinone degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS analysis of this compound and its degradation products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal for this compound/Degradation Products | 1. Improper Ionization: this compound may not ionize efficiently under the current source conditions. 2. Sample Degradation: The compound may have degraded completely before analysis. 3. Incorrect Mass Range: The mass spectrometer is not scanning the correct m/z range. 4. LC Plumbing Issue: A leak or blockage is preventing the sample from reaching the mass spectrometer. | 1. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Try both positive and negative ionization modes. 2. Prepare fresh samples and store them appropriately (e.g., at -80°C for up to 6 months or -20°C for up to 1 month)[1]. 3. Ensure the scan range includes the theoretical m/z values of this compound and its expected degradation products. 4. Check for leaks, inspect tubing for blockages, and ensure all connections are secure. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Analyte interacting with active sites on the column. 3. Inappropriate Mobile Phase: The pH or solvent composition is not optimal. 4. Column Degradation: The column performance has deteriorated. | 1. Dilute the sample and reinject. 2. Add a small amount of a competing agent (e.g., trifluoroacetic acid, if compatible with MS) to the mobile phase or use an end-capped column. 3. Adjust the mobile phase pH or the gradient profile. 4. Replace the analytical column. |
| High Background Noise or Contamination | 1. Solvent/Reagent Impurity: Using non-LC-MS grade solvents or reagents. 2. Sample Matrix Effects: Co-eluting compounds from the sample matrix are interfering with ionization. 3. System Contamination: Carryover from previous injections or contaminated system components. | 1. Use only high-purity, LC-MS grade solvents and additives. 2. Improve sample preparation with methods like solid-phase extraction (SPE) to remove interfering substances. 3. Run blank injections between samples and perform regular system cleaning and maintenance. |
| Retention Time Shifts | 1. Inconsistent Mobile Phase Preparation: Variations in solvent composition or pH. 2. Fluctuating Column Temperature: Unstable column oven temperature. 3. Column Equilibration: Insufficient time for the column to equilibrate between injections. | 1. Prepare fresh mobile phase carefully and consistently. 2. Ensure the column oven is set to and maintains a stable temperature. 3. Increase the column equilibration time in the LC method. |
| Inconsistent Fragmentation Patterns | 1. Fluctuating Collision Energy: Inconsistent collision-induced dissociation (CID) energy. 2. Matrix Effects: Co-eluting compounds suppressing or altering fragmentation. 3. In-source Fragmentation: Fragmentation occurring in the ion source rather than the collision cell. | 1. Ensure the collision energy is optimized and stable for the target analytes. 2. Improve chromatographic separation to resolve interferences. 3. Optimize ion source conditions to minimize in-source fragmentation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for quinone compounds like this compound?
A1: Quinones are generally susceptible to degradation through several pathways, particularly under stress conditions. For Thymoquinone, a similar compound, significant degradation has been observed under thermal and oxidative stress, with considerable degradation also occurring under photolytic conditions. Acid and base hydrolysis tend to cause minimal degradation[2][3]. Bacterial degradation of anthraquinones can occur via catechol and salicylic acid pathways[4].
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation study involves subjecting a solution of this compound to various stress conditions to induce the formation of degradation products. Based on studies of similar compounds, the following conditions are recommended[2][3][5]:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid drug at 105°C for 24 hours.
-
Photolytic Degradation: Exposing a solution to UV light (254 nm) for 24 hours.
Q3: What type of LC column is suitable for separating this compound and its degradation products?
A3: A reverse-phase C18 column is a common and effective choice for the separation of quinones and their metabolites. A typical column might have dimensions of 4.6 x 250 mm with a 5 µm particle size.
Q4: What are typical mobile phases for LC-MS analysis of this compound?
A4: A common mobile phase for the analysis of quinones is a gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
Q5: How can I identify the structures of the degradation products?
A5: High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for structure elucidation. By analyzing the accurate mass of the precursor ion and its fragmentation pattern, you can propose molecular formulas and structures for the degradation products. The fragmentation of anthraquinones often involves the loss of small molecules like CO and side chains[6].
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound, based on findings for the related compound Thymoquinone[2][3].
| Stress Condition | % Degradation of this compound | Number of Degradation Products Observed |
| Acid Hydrolysis (0.1 M HCl, 80°C, 2h) | ~1.5% | 1-2 |
| Base Hydrolysis (0.1 M NaOH, 80°C, 2h) | ~0.8% | 1-2 |
| Oxidative (3% H₂O₂, RT, 24h) | ~5.3% | 3-4 |
| Thermal (Solid, 105°C, 24h) | ~14.7% | 4-5 |
| Photolytic (UV light, 24h) | ~12.1% | 2-3 |
Experimental Protocols
Detailed Methodology for Forced Degradation and LC-MS Analysis of this compound
1. Preparation of this compound Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
2. Forced Degradation Studies:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of solid this compound in an oven at 105°C for 24 hours. Dissolve in 10 mL of methanol.
-
Photolytic Degradation: Expose 10 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
3. Sample Preparation for LC-MS Analysis:
-
For each degradation sample, dilute with the mobile phase to a final concentration of approximately 10 µg/mL.
-
Filter the samples through a 0.22 µm syringe filter before injection.
4. LC-MS/MS Method:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10-90% B over 15 minutes, hold at 90% B for 5 minutes, then re-equilibrate at 10% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 50-1000.
-
MS/MS: Data-dependent acquisition (DDA) to trigger fragmentation of the most abundant ions.
Mandatory Visualization
Caption: Workflow for this compound degradation analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. seejph.com [seejph.com]
- 3. seejph.com [seejph.com]
- 4. Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. seejph.com [seejph.com]
- 6. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in the analysis of Tectoquinone in complex samples
Welcome to the technical support center for the analysis of Tectoquinone in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting substances from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2] In complex matrices like plasma, serum, or plant extracts, endogenous components such as phospholipids, salts, and other small molecules can interfere with the ionization of this compound in the mass spectrometer's ion source.[2]
Q2: How can I quantitatively assess the matrix effect for my this compound analysis?
A2: The matrix effect can be quantified using the post-extraction spike method.[3] This involves comparing the peak area of this compound spiked into a blank matrix extract (after the extraction process) with the peak area of this compound in a neat solvent at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Matrix Extract) / (Peak Area in Neat Solvent)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.[3]
Q3: What are the most common sample preparation techniques to overcome matrix effects for this compound analysis?
A3: The most common and effective sample preparation techniques to minimize matrix effects for this compound and other anthraquinones include:
-
Solid-Phase Extraction (SPE): This technique separates this compound from interfering matrix components based on their physical and chemical properties.[4][5] SPE can be highly selective and provide a clean extract for analysis.
-
Liquid-Liquid Extraction (LLE): LLE partitions this compound into an immiscible organic solvent, leaving many of the interfering polar matrix components in the aqueous phase.[6][7]
-
Protein Precipitation (PPT): For biological samples like plasma or serum, PPT with organic solvents (e.g., acetonitrile, methanol) is a simple and rapid method to remove the bulk of proteins, which can be a major source of matrix effects.
Q4: Which internal standard (IS) is suitable for the analysis of this compound?
A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d6). If a stable isotope-labeled IS is not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used. For anthraquinones, a deuterated analogue like Anthraquinone-D8 has been successfully employed to correct for matrix effects.[8]
Q5: How can I ensure the stability of this compound in my biological samples during storage and processing?
A5: The stability of analytes in biological matrices is crucial for accurate quantification. For this compound, it is recommended to store plasma and urine samples at -80°C to ensure long-term stability.[9][10][11][12] Repeated freeze-thaw cycles should be minimized. For serum samples, it has been shown that some compounds are more stable compared to plasma, and storage at -70°C can maintain analyte integrity for over a year.[13] It is essential to perform stability studies under your specific storage and handling conditions as part of method validation.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in complex samples.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No this compound Signal | Inefficient extraction from the matrix. | Optimize the sample preparation method (e.g., change SPE sorbent, LLE solvent, or PPT solvent). Ensure the pH of the sample is optimal for this compound extraction. |
| Ion suppression due to matrix effects. | Improve sample cleanup. Dilute the sample extract before injection. Optimize chromatographic separation to avoid co-elution with interfering compounds.[14] | |
| This compound degradation. | Check sample storage conditions and minimize freeze-thaw cycles. Prepare fresh samples and standards.[15] | |
| Incorrect mass spectrometer settings. | Verify the correct precursor and product ion m/z values for this compound are being monitored. Ensure the ionization mode (positive or negative) is appropriate. | |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Column overload. | Reduce the injection volume or dilute the sample.[14] |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure this compound is in a single ionic form.[14] | |
| Co-elution with an interfering peak. | Optimize the chromatographic gradient to improve separation. | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Ensure consistent and reproducible execution of the sample preparation protocol. Consider automating the sample preparation process. |
| Significant and variable matrix effects between samples. | Use a stable isotope-labeled internal standard to compensate for variability. Further optimize the sample cleanup procedure to remove more interferences. | |
| Instrument instability. | Check for leaks in the LC system. Ensure the mass spectrometer is properly tuned and calibrated. | |
| Low Recovery | Incomplete elution from the SPE cartridge. | Use a stronger elution solvent. Increase the volume of the elution solvent. |
| Poor partitioning in LLE. | Optimize the pH of the aqueous phase and the choice of organic solvent. | |
| Adsorption of this compound to labware. | Use silanized glassware or polypropylene tubes. |
Experimental Protocols
Solid-Phase Extraction (SPE) for this compound from Plant Extracts
This protocol is a general guideline and should be optimized for the specific plant matrix.
-
Sample Pre-treatment:
-
Accurately weigh 1 g of the powdered plant material.
-
Add 10 mL of 70% methanol and sonicate for 30 minutes.[16]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and dilute with 20 mL of water.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the diluted supernatant onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of acetonitrile.[16]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Preparation:
-
Pipette 200 µL of plasma into a clean centrifuge tube.
-
Add 50 µL of internal standard solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
-
Extraction:
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protein Precipitation (PPT) for this compound from Serum
-
Sample Preparation:
-
Pipette 100 µL of serum into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
-
Precipitation:
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube for direct injection or further evaporation and reconstitution if higher concentration is needed.
-
Quantitative Data Summary
The following tables summarize recovery and validation data for anthraquinones in various matrices, which can serve as a reference for this compound analysis.
Table 1: Recovery of Anthraquinones using Different Extraction Methods
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Anthraquinone | Surface Water | SPE (C8) | 71 | [17] |
| Emodin | Polygonum multiflorum | Ultrasonic Extraction with d-SPE | 82.8 - 118.4 | [16] |
| Physcion | Polygonum multiflorum | Ultrasonic Extraction with d-SPE | 82.8 - 118.4 | [16] |
| Chrysophanol | Polygonum multiflorum | Ultrasonic Extraction with d-SPE | 82.8 - 118.4 | [16] |
| Rhein | Polygonum multiflorum | Ultrasonic Extraction with d-SPE | 82.8 - 118.4 | [16] |
| Aloe-emodin | Polygonum multiflorum | Ultrasonic Extraction with d-SPE | 82.8 - 118.4 | [16] |
| 9,10-anthraquinone | Eleutherine americana | Maceration | 89.2 - 94.7 | [18] |
| Piperaquine | Human Plasma | LLE | 63.1 | [19] |
Table 2: LC-MS/MS Method Validation Parameters for Anthraquinones
| Analyte | Matrix | Linearity Range | LLOQ | Accuracy (%) | Precision (%RSD) | Reference |
| Four quinones | Tectona grandis | Not specified | Not specified | Satisfactory | Not specified | [20] |
| 9,10-anthraquinone | E. americana | Not specified | 0.594 µg/mL | 98.9 - 101.5 | < 3 | [18] |
| Saxitoxin | Blood Plasma | 5-200 ng/mL | 5.0 ng/mL | 86-99 | < 15 | [21] |
| Methotrexate | Rat Plasma | 0.49-91.0 ng/mL | 0.49 ng/mL | < 15 | < 15 | [22] |
| Tofacitinib | Rat Plasma | 0.40-74.4 ng/mL | 0.40 ng/mL | < 15 | < 15 | [22] |
Visualizations
Figure 1. General workflow for Solid-Phase Extraction (SPE).
Figure 2. Troubleshooting decision tree for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. What is matrix effect and how is it quantified? [sciex.com]
- 4. Solid-phase adsorption methodologies of naturally occurring anthraquinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a Liquid-Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supramolecular chemistry of liquid–liquid extraction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability studies of ubiquinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the 12-Month Stability of Dried Blood and Urine Spots Applying Untargeted UHPLC-MS Metabolomic Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. LC-MS/MS method for quinone determination in Tectona grandis. [wisdomlib.org]
- 21. A fast and reliable LC-MS-MS method for the quantification of saxitoxin in blood plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of Tectoquinone for in vitro bioassays
Welcome to the technical support center for Tectoquinone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vitro bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for dissolving this compound?
The most effective and commonly used solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] To achieve maximum solubility, it is recommended to use newly opened, anhydrous (hygroscopic) DMSO, as water content can negatively impact solubility.[1]
Q2: How can I prepare a concentrated stock solution of this compound in DMSO?
A stock solution of up to 12.5 mg/mL (56.25 mM) can be prepared in DMSO.[1] The process may require mechanical and thermal energy to facilitate dissolution. Gentle warming to 60°C and the use of an ultrasonic bath are effective methods to achieve complete solubilization.[1]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What causes this and how can I prevent it?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent is introduced into an aqueous environment where its solubility is much lower.[3] Here are several strategies to prevent this:
-
Reduce the Final Concentration: The most straightforward approach is to test lower final concentrations of this compound in your assay.[3]
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically not exceeding 0.5%, to avoid solvent toxicity to the cells.[3]
-
Pre-warm the Medium: Gently warming the aqueous medium before adding the stock solution can sometimes help maintain solubility.
-
Improve Mixing Technique: Add the DMSO stock solution drop-wise into the aqueous medium while gently vortexing or stirring. This avoids localized high concentrations of the compound that can initiate precipitation.
-
Use Freshly Prepared Solutions: Do not store diluted solutions for extended periods, as the compound may precipitate over time. Prepare them fresh for each experiment.[3]
Q4: Are there alternative methods to enhance the aqueous solubility of this compound without relying solely on organic solvents?
Yes, advanced formulation techniques can be employed, although they require more complex preparation:
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can create an inclusion complex with significantly improved aqueous solubility.[4][5][6] This method can enhance solubility without decreasing the lipophilicity required for membrane permeation.[5]
-
Co-Solvent Systems: Using a mixture of water-miscible solvents, such as DMSO with polyethylene glycol 400 (PEG 400) or ethanol, can sometimes maintain solubility better than a single solvent upon aqueous dilution.[3][4][7]
-
Nanocarriers: Formulations like solid lipid nanoparticles (SLNs) or nanoemulsions can encapsulate hydrophobic compounds like this compound, allowing for dispersion in aqueous media.[7][8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Powder won't dissolve in DMSO. | Insufficient solvent power or energy. | 1. Use a fresh, anhydrous bottle of DMSO.[1]2. Gently warm the mixture to 60°C.[1]3. Use an ultrasonic bath to aid dissolution.[1]4. Test alternative solvents like N,N-Dimethylformamide (DMF).[3] |
| Precipitate forms immediately upon dilution into buffer or media. | The compound's solubility limit in the final aqueous medium has been exceeded.[3] | 1. Lower the final working concentration of this compound.[3]2. Add the stock solution to pre-warmed media while vortexing.3. Decrease the volume of stock solution added to keep the final DMSO percentage low (e.g., ≤0.1-0.5%).[3] |
| Solution becomes cloudy or shows precipitate during the experiment. | The compound is supersaturated and is slowly precipitating out of the solution.[3] This can also be caused by temperature shifts or evaporation of media components.[10][11] | 1. Prepare the final working solution immediately before use.[3]2. Ensure the incubator has proper humidification to prevent evaporation.[10]3. Consider using a formulation with cyclodextrins to improve stability in solution.[6][12] |
| Inconsistent results or lower-than-expected compound activity. | Poor solubility is leading to an inaccurate final concentration and underestimation of potency.[3] | 1. Visually inspect all solutions under a microscope for micro-precipitates before treating cells.2. Perform a solubility test to confirm the maximum soluble concentration in your final assay medium.3. Follow the optimized protocol for stock solution preparation and dilution. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
|---|
| DMSO | 12.5 | 56.25 | Requires sonication and warming to 60°C.[1] |
Table 2: Properties of Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Miscibility with Water |
|---|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.10 | Miscible[13] |
| Ethanol | C₂H₆O | 78.5 | 0.789 | Miscible[14] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | Miscible[15] |
| Polyethylene Glycol 400 (PEG 400) | H(OCH₂CH₂)nOH | Decomposes | ~1.128 | Miscible |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 222.24 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, water bath or heat block set to 60°C, ultrasonic bath.
-
Procedure:
-
Weigh out 2.22 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM.
-
Vortex the tube for 30 seconds.
-
Place the tube in a 60°C water bath or heat block for 10-15 minutes to facilitate dissolution.[1]
-
Transfer the tube to an ultrasonic bath and sonicate for 15-20 minutes.[1]
-
Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.[1]
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
-
Protocol 2: Serial Dilution of this compound into Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed complete cell culture medium, sterile tubes, vortex mixer.
-
Procedure:
-
Thaw a vial of the 10 mM this compound stock solution.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To prepare a 10 µM working solution, for example, you will perform a 1:1000 dilution.
-
Place 999 µL of the pre-warmed cell culture medium into a sterile tube.
-
Set a vortex mixer to a medium speed (gentle agitation).
-
While the medium is vortexing, add 1 µL of the 10 mM this compound stock solution drop-wise into the center of the vortex. This ensures rapid dispersion.
-
Continue vortexing for an additional 10-15 seconds.
-
Visually inspect the final solution for any signs of precipitation.
-
Use this final working solution immediately to treat cells. The final DMSO concentration in this example is 0.1%.
-
Visualizations
Caption: Experimental workflow for preparing this compound for in vitro bioassays.
Caption: Troubleshooting decision tree for this compound precipitation issues.
Caption: A potential signaling pathway for this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound supplier | CAS 84-54-8 | AOBIOUS [aobious.com]
- 3. benchchem.com [benchchem.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells [mdpi.com]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. file.sdiarticle3.com [file.sdiarticle3.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Minimizing interference in Tectoquinone antifungal bioassays
Welcome to the technical support center for Tectoquinone antifungal bioassays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize interference and ensure accurate, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antifungal mechanism?
A1: this compound is a naturally occurring anthraquinone found in the heartwood of teak (Tectona grandis)[1]. Like other quinones, its antifungal mechanism is believed to involve the generation of reactive oxygen species (ROS) through redox cycling. This leads to oxidative stress, which can damage cellular components, destabilize mitochondrial integrity, and impair cellular respiration in fungal cells[2]. Some related compounds have also been shown to disrupt the fungal cell wall or membrane permeability[1][3].
Q2: My this compound stock solution in DMSO appears to have precipitated. How can I address this?
A2: Poor solubility in Dimethyl Sulfoxide (DMSO) and aqueous buffers is a common issue for many organic compounds, including this compound[4][5]. To address precipitation, consider the following:
-
Gently warm the solution: Warming the DMSO stock may help redissolve the compound.
-
Sonication: Use a sonicator to aid in solubilization[4].
-
Optimize storage: Storing DMSO stocks at room temperature instead of refrigerated or frozen can sometimes prevent precipitation, as solubility often decreases at lower temperatures.
-
Prepare fresh solutions: If precipitation is persistent, it is best to prepare fresh stock solutions before each experiment to ensure accurate starting concentrations.
Q3: this compound is a colored compound. How can I prevent this from interfering with my colorimetric or absorbance-based assays?
A3: Colored compounds can indeed interfere with assays that rely on optical detection[6]. To mitigate this:
-
Include proper controls: Always run parallel control wells containing this compound at the same concentrations used in the assay but without the fungal inoculum. This will allow you to measure the background absorbance of the compound itself and subtract it from your experimental readings.
-
Use alternative endpoint assessments: If interference is significant, consider using non-colorimetric methods to assess fungal growth, such as measuring ATP levels (e.g., CellTiter-Glo®) or using microscopic observation to visually confirm growth inhibition.
Q4: I am observing "trailing growth" in my broth microdilution assay. How should I interpret the Minimum Inhibitory Concentration (MIC)?
A4: Trailing growth, where there is reduced but persistent fungal growth at concentrations above the apparent MIC, is a known phenomenon in antifungal susceptibility testing[7][8][9]. This can make endpoint determination difficult. Here's how to approach it:
-
Standardized Reading Time: For some fungi, reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) may provide a clearer endpoint before significant trailing occurs[7][8].
-
pH of the Medium: The trailing effect can be pH-dependent. Some studies have shown that trailing is reduced in more acidic media (pH ≤ 5.0)[10][11].
-
Endpoint Definition: The Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC as the lowest concentration that produces a significant reduction in growth (typically ≥50% for azoles) compared to the positive control well[12]. Disregard faint, pinpoint growth when determining the endpoint[13].
Q5: How can I be sure that the observed antifungal activity is not just due to general cytotoxicity?
A5: This is a critical consideration. It is essential to differentiate between specific antifungal activity and general cytotoxicity.
-
Perform a cytotoxicity assay: Test this compound against a panel of relevant mammalian cell lines (e.g., MRC-5, HeLa, HepG2) in parallel with your antifungal assay[14].
-
Calculate the Selectivity Index (SI): The SI is the ratio of the cytotoxic concentration (IC50 or CC50) to the antifungal concentration (MIC). A higher SI value indicates greater selectivity for the fungal pathogen over mammalian cells.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound antifungal bioassays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in MIC values between experiments. | 1. Inconsistent inoculum density. 2. This compound precipitation from stock solution. 3. Pipetting errors during serial dilutions. 4. Contamination of media or cultures. | 1. Standardize your inoculum preparation carefully using a spectrophotometer or hemocytometer to ensure a consistent starting cell concentration[15][16]. 2. Visually inspect your this compound stock solution for any precipitate before use. If present, follow the steps in FAQ Q2 [4]. 3. Use calibrated pipettes and ensure proper mixing at each dilution step. 4. Use aseptic techniques throughout the procedure and include a sterility control (media only) on each plate[17]. |
| No antifungal activity observed, even at high concentrations. | 1. This compound is inactive against the tested fungal species. 2. The compound has degraded. 3. The inoculum size is too high, overwhelming the compound's effect. 4. The compound is binding to components in the assay medium. | 1. Include a known susceptible fungal strain as a positive control to verify the compound's activity. 2. Prepare fresh this compound solutions. Protect stock solutions from light and store appropriately. 3. Verify your inoculum concentration. An overly dense inoculum can lead to falsely high MIC values[18]. 4. Try a different standard medium (e.g., RPMI-1640 vs. Mueller-Hinton broth) to see if results differ. |
| Growth observed in the sterility control well. | 1. Contamination of the growth medium. 2. Contamination of the microtiter plate. 3. Contamination during the experimental setup. | 1. Discard the contaminated medium and use a fresh, sterile batch. 2. Use new, sterile microtiter plates. 3. Review and reinforce aseptic techniques. The entire experiment should be considered invalid and repeated[18]. |
| Skipped wells (no growth in a well, but growth at higher concentrations). | 1. Pipetting error leading to an empty or low-volume well. 2. Contamination in a well with a higher concentration. 3. Paradoxical growth effect. | 1. Carefully review your pipetting technique. 2. If contamination is suspected, repeat the assay. 3. If only one skipped well is observed, the MIC should be read as the lowest concentration with no visible growth. If multiple skipped wells occur, the result is considered invalid and the assay should be repeated[12][18]. |
Data Presentation
The following tables summarize quantitative data for this compound and related naphthoquinones to provide a reference for expected activity and cytotoxicity.
Table 1: Antifungal Activity of Naphthoquinones against Common Fungi
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound (in leaf extract) | Candida albicans | >500 | [17] |
| Shikonin | Candida krusei | 4 | [19] |
| Shikonin | Saccharomyces cerevisiae | 4 | [19] |
| Deoxyshikonin | Candida krusei | 4 | [19] |
| Deoxyshikonin | Saccharomyces cerevisiae | 2 | [19] |
| 2,3-DBNQ | Candida albicans | 1.56 - 6.25 | [20] |
| Plumbagin | Candida albicans | 0.78 | |
| Thymoquinone | Candida glabrata (MIC50) | 50 | [21] |
Table 2: Cytotoxicity of this compound against Mammalian Cell Lines
| Cell Line | Assay | IC50 / ED50 | Reference |
| HL-60 (Human promyelocytic leukemia) | MTT | > 10 µg/mL | [22] |
| HT-29 (Human colorectal adenocarcinoma) | MTT | > 100 µg/mL | [22] |
| HUVEC (Human umbilical vein endothelial) | MTT | > 100 µg/mL | [22] |
| MCF7 (Human breast adenocarcinoma) | MTT | > 100 µg/mL | [22] |
| SW1573 (Human lung carcinoma) | MTT | > 10 µg/mL | [22] |
| EMT6 (Mouse mammary tumor) - aerobic | Cloning Efficiency | 1.7 µM | [22] |
| EMT6 (Mouse mammary tumor) - hypoxic | Cloning Efficiency | 0.54 µM | [22] |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Assay (adapted from CLSI M27 guidelines)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast species.
a. Preparation of this compound Stock Solution:
-
Weigh out the required amount of this compound powder.
-
Dissolve in 100% DMSO to a final concentration of 10 mg/mL.
-
Ensure the compound is fully dissolved. If necessary, use gentle warming or sonication.
-
Perform serial dilutions in the assay medium (e.g., RPMI-1640) to create working solutions at 2x the final desired concentrations.
b. Preparation of Fungal Inoculum:
-
From a fresh culture (24-48 hours old) on an agar plate (e.g., Sabouraud Dextrose Agar), pick several colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in the assay medium to achieve the final required inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL)[15].
c. Assay Plate Setup:
-
Using a 96-well microtiter plate, add 100 µL of the 2x this compound working solutions to the appropriate wells.
-
Add 100 µL of the final fungal inoculum to each well containing the test compound. This will bring the final volume to 200 µL and the compound concentration to 1x.
-
Include the following controls on every plate:
-
Growth Control: 100 µL of inoculum + 100 µL of medium (with DMSO at the highest concentration used).
-
Sterility Control: 200 µL of medium only.
-
Compound Color Control: 100 µL of each this compound concentration + 100 µL of medium.
-
d. Incubation and Reading:
-
Incubate the plate at 35°C for 24-48 hours[15].
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that causes a significant (e.g., ≥50%) inhibition of growth compared to the growth control well[12].
MTT Cytotoxicity Assay against Mammalian Cells
This protocol assesses the effect of this compound on the viability of mammalian cells.
a. Cell Seeding:
-
Culture mammalian cells (e.g., HeLa, MRC-5) to approximately 80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
b. Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate for 48-72 hours.
c. Viability Assessment:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Mandatory Visualizations
Caption: Proposed antifungal mechanism of this compound via induction of oxidative stress.
Caption: Logical workflow for troubleshooting inconsistent MIC results.
References
- 1. Activity of quinones from teak (Tectona grandis) on fungal cell wall stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. Toxicity of structurally related anthraquinones and anthrones to mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. In vitro antifungal activity of naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chromagar.com [chromagar.com]
- 22. medchemexpress.com [medchemexpress.com]
Technical Support Center: Tectoquinone Peak Resolution in Reversed-Phase HPLC
Welcome to the technical support center for enhancing the resolution of Tectoquinone peaks in reversed-phase High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution for the this compound peak?
Poor resolution of the this compound peak in reversed-phase HPLC can stem from several factors:
-
Co-elution with structurally similar compounds: this compound, being a 2-methylanthraquinone, is often extracted from natural sources like Tectona grandis (teak), which may contain other related anthraquinones or impurities with similar hydrophobicity.
-
Inappropriate mobile phase composition: The choice and ratio of organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase can significantly impact selectivity and retention.
-
Suboptimal column chemistry: The stationary phase (e.g., C18, Phenyl-Hexyl) plays a crucial role in the separation mechanism. A standard C18 column may not always provide the best selectivity for this compound and its related impurities.
-
Poor peak shape (tailing or fronting): Asymmetrical peaks lead to broader peak widths and reduced resolution. This can be caused by secondary interactions with the stationary phase, column overload, or an inappropriate sample solvent.
-
Insufficient column efficiency: Factors such as large particle size, a short column, or extra-column band broadening can lead to wider peaks and decreased resolution.
Q2: My this compound peak is showing significant tailing. What should I do?
Peak tailing is a common issue and can often be addressed by:
-
Optimizing mobile phase pH: Although this compound itself does not have a readily ionizable group, impurities in the sample or interactions with the silica backbone of the column can be pH-dependent. Experimenting with a slightly acidic mobile phase (e.g., containing 0.1% formic acid or acetic acid) can help protonate silanol groups on the stationary phase, reducing secondary interactions.
-
Using a high-purity, end-capped column: Modern, high-purity silica columns with proper end-capping minimize the presence of free silanol groups, which are a primary cause of tailing for many compounds.
-
Reducing sample load: Injecting a smaller volume or a more dilute sample can prevent mass overload, which is a common cause of peak asymmetry.
-
Ensuring sample solvent compatibility: Dissolving the sample in a solvent that is weaker than or similar in strength to the initial mobile phase can improve peak shape.
Q3: Should I use acetonitrile or methanol as the organic modifier for this compound analysis?
Both acetonitrile and methanol can be used for the analysis of this compound, and the choice can affect selectivity.
-
Acetonitrile often provides higher efficiency (narrower peaks) and lower backpressure. It has different selectivity compared to methanol due to its aprotic nature and different interactions with analytes.
-
Methanol is a protic solvent and can offer unique selectivity through hydrogen bonding interactions. It is also a more cost-effective option.
It is recommended to screen both solvents during method development to determine which provides the best resolution for this compound from any critical impurities in your specific sample.
Q4: When should I consider using a Phenyl-Hexyl column instead of a C18 column?
A Phenyl-Hexyl column can be an excellent alternative to a C18 column when analyzing aromatic compounds like this compound.
-
C18 columns separate primarily based on hydrophobicity.
-
Phenyl-Hexyl columns provide an alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte. This can be particularly effective in separating compounds with similar hydrophobicity but different aromatic character, which is often the case with this compound and its related impurities. If you are struggling to resolve this compound from other aromatic compounds on a C18 column, switching to a Phenyl-Hexyl column is a logical next step.
Troubleshooting Guides
Problem 1: Poor Resolution Between this compound and an Impurity Peak
Table 1: Troubleshooting Poor Resolution
| Parameter to Adjust | Change | Expected Outcome on this compound Peak | Considerations |
| Mobile Phase Composition | Decrease the percentage of organic modifier (e.g., from 70% to 65% acetonitrile). | Increased retention time and potentially improved resolution if the impurity has a different hydrophobicity. | May increase analysis time. |
| Change the organic modifier (e.g., from acetonitrile to methanol). | Altered selectivity due to different solvent-analyte interactions, potentially resolving the peaks. | May require re-optimization of the gradient profile. | |
| Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. | Improved peak shape and potentially altered selectivity. | Ensure compatibility with your detector (e.g., MS). | |
| Column Chemistry | Switch from a C18 to a Phenyl-Hexyl column. | Enhanced resolution due to alternative selectivity based on π-π interactions. | May require adjustment of the mobile phase composition. |
| Temperature | Decrease the column temperature (e.g., from 35°C to 25°C). | Increased retention and may improve resolution, although it can also decrease efficiency. | May increase backpressure. |
| Increase the column temperature (e.g., from 35°C to 45°C). | Decreased retention and backpressure; can sometimes improve selectivity and efficiency. | Ensure this compound is stable at higher temperatures. | |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). | Can improve efficiency and resolution, but will increase run time. |
Problem 2: this compound Peak is Broad
Table 2: Troubleshooting Broad Peaks
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Extra-column band broadening | Use shorter, narrower internal diameter tubing between the injector, column, and detector. | Sharper, more efficient peaks. |
| Column contamination or degradation | Flush the column with a strong solvent (e.g., isopropanol). If this fails, replace the column. | Restoration of peak shape and efficiency. |
| Incompatible sample solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. | Improved peak shape. |
| Low column efficiency | Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column. | Narrower peaks and better resolution. |
Experimental Protocols
Protocol 1: Baseline Reversed-Phase HPLC Method for this compound
This protocol is a starting point for the analysis of this compound and can be optimized to improve resolution.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 60% B
-
18-20 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in methanol or a mixture of acetonitrile and water.
Protocol 2: Systematic Approach to Optimizing Resolution
-
Initial Assessment: Run your sample using the baseline method (Protocol 1). Identify the resolution between the this compound peak and the closest eluting impurity.
-
Mobile Phase Optimization:
-
Organic Modifier Screening: Prepare mobile phases with methanol instead of acetonitrile and run the same gradient. Compare the chromatograms to see if selectivity is improved.
-
Gradient Optimization: If co-eluting peaks are observed, flatten the gradient around the elution time of this compound. For example, if this compound elutes at 10 minutes where the acetonitrile percentage is 75%, try a slower gradient from 70% to 80% over a longer period.
-
-
Column Chemistry Screening: If mobile phase optimization does not provide adequate resolution, switch to a Phenyl-Hexyl column of the same dimensions. Start with the baseline gradient and re-optimize as described in step 2.
-
Temperature Optimization: Once the best column and mobile phase have been selected, investigate the effect of temperature. Analyze the sample at 25°C, 35°C, and 45°C and compare the resolution.
-
Method Validation: Once the desired resolution is achieved, validate the method for parameters such as linearity, precision, accuracy, and robustness according to your laboratory's standard operating procedures.
Visualizations
Caption: Troubleshooting workflow for enhancing this compound peak resolution.
Forced degradation studies to identify Tectoquinone stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on Tectoquinone (2-Methylanthraquinone).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a forced degradation study for this compound?
A forced degradation study, or stress testing, is conducted to intentionally degrade a drug substance like this compound under more severe conditions than accelerated stability testing. The primary objectives are to:
-
Identify the potential degradation products.[1]
-
Elucidate the degradation pathways.[1]
-
Assess the intrinsic stability of the molecule.
-
Develop and validate a stability-indicating analytical method that can effectively separate the drug from its degradation products.[1]
Q2: My this compound sample shows significant degradation under alkaline conditions but seems stable in acidic media. Is this expected?
Yes, this is a plausible outcome. Some anthraquinone derivatives exhibit pH-dependent stability. For instance, studies on related compounds like aloin, an anthraquinone glycoside, have shown greater stability at acidic pH (e.g., pH 3.5) and more rapid degradation under alkaline conditions.[2] This is often due to the specific chemical structure and the susceptibility of certain bonds to hydrolysis under basic conditions.
Q3: I am not observing any degradation of this compound under my chosen stress conditions. What should I do?
If you do not observe any degradation, it's possible that the stress conditions are not stringent enough. This compound is a relatively stable compound at room temperature.[3] Consider the following adjustments:
-
Increase the stressor concentration: For hydrolytic studies, use higher concentrations of acid or base (e.g., move from 0.1N to 1N or higher). For oxidative studies, increase the concentration of the oxidizing agent.
-
Extend the exposure time: If initial time points show no degradation, extend the duration of the study.
-
Increase the temperature: For thermal and hydrolytic studies, increasing the temperature can accelerate degradation.
-
Review your analytical method: Ensure your analytical method is sensitive enough to detect small amounts of degradation products.
Q4: What are the common degradation products I can expect to see for this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, general degradation pathways for anthraquinone compounds suggest the following possibilities:
-
Oxidation of the methyl group: The methyl group on the anthraquinone core could be oxidized to a hydroxymethyl group or further to a carboxylic acid, forming anthraquinone-2-carboxylic acid.[3]
-
Ring cleavage: Under harsh oxidative or photolytic conditions, the aromatic rings of the anthraquinone structure can be cleaved, leading to the formation of smaller molecules such as phthalic acid or benzoic acid.[4]
-
Formation of hydroxylated derivatives: Introduction of hydroxyl groups onto the aromatic rings is a possible degradation pathway, particularly under oxidative stress.
Q5: Which analytical technique is most suitable for a this compound stability-indicating method?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the most common and recommended technique for developing a stability-indicating assay method for quinone-type compounds.[5] This method generally provides good resolution between the parent drug and its degradation products. For the identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed | Insufficient stress conditions (concentration, duration, temperature). | Increase the severity of the stress conditions incrementally. |
| This compound is highly stable under the applied conditions. | Document the conditions under which this compound is stable and report it as part of its stability profile. | |
| Excessive degradation (>20%) | Stress conditions are too harsh. | Reduce the stressor concentration, exposure time, or temperature to achieve a target degradation of 5-20%.[1] |
| Poor peak shape in HPLC | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. For anthraquinones, a slightly acidic mobile phase often improves peak shape. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Co-elution of this compound and degradation products | The analytical method is not stability-indicating. | Modify the HPLC method by changing the mobile phase composition, gradient, column type, or pH to achieve adequate separation. |
| Mass imbalance in the assay | Some degradation products are not being detected by the analytical method (e.g., they are volatile or lack a chromophore). | Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in conjunction with UV to detect all components. |
| The response factor of the degradation product is significantly different from this compound. | If possible, isolate and quantify the degradation products using their own reference standards. |
Data Presentation
The following tables summarize hypothetical quantitative data for forced degradation studies of this compound, based on typical results for related quinone compounds. These tables are intended to serve as a guide for expected outcomes.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | No. of Degradants |
| Acid Hydrolysis | 1N HCl | 24 hours | 80°C | ~5% | 1 |
| Alkaline Hydrolysis | 1N NaOH | 8 hours | 60°C | ~15% | 2 |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | ~18% | 3 |
| Thermal | Solid State | 48 hours | 105°C | ~8% | 1 |
| Photolytic | Solid State (ICH Option 1) | 1.2 million lux hours | Room Temp | ~12% | 2 |
Table 2: HPLC Method Parameters for this compound Stability-Indicating Assay
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Experimental Protocols
General Stock Solution Preparation
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
Acidic Degradation
-
To a suitable volume of the this compound stock solution, add an equal volume of 1N hydrochloric acid.
-
Reflux the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1N sodium hydroxide.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
Alkaline Degradation
-
To a suitable volume of the this compound stock solution, add an equal volume of 1N sodium hydroxide.
-
Reflux the mixture at 60°C for 8 hours.[5]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1N hydrochloric acid.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
Oxidative Degradation
-
To a suitable volume of the this compound stock solution, add an equal volume of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
Thermal Degradation
-
Place a known amount of this compound powder in a petri dish and spread it as a thin layer.
-
Keep the petri dish in a hot air oven maintained at 105°C for 48 hours.
-
After the specified time, remove the sample, allow it to cool, and dissolve a known amount in a suitable solvent.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
Photolytic Degradation
-
Place a known amount of this compound powder in a petri dish and spread it as a thin layer.
-
Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dissolve a known amount of the sample in a suitable solvent.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Plausible degradation pathways for this compound under stress conditions.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]
- 4. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seejph.com [seejph.com]
- 6. HPLC-MS of anthraquinoids, flavonoids, and their degradation products in analysis of natural dyes in archeological objects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tectoquinone Analysis: A Comparative Guide to HPLC and HPTLC Methods Validated Under ICH Guidelines
Published: November 20, 2025
Introduction
Tectoquinone, a prominent anthraquinone derivative found in the heartwood of Tectona grandis (teak), has garnered significant interest for its wide range of pharmacological activities, including antifungal, antibacterial, and insecticidal properties. As research into its therapeutic potential expands, the need for robust, accurate, and reliable analytical methods for its quantification is paramount. The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures to ensure data quality and integrity.[1][2]
This guide presents a comparative analysis of two widely used chromatographic techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). Both methods have been validated according to the ICH Q2(R1) guidelines, which outline the necessary validation characteristics for various analytical procedures.[3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to establish a suitable analytical method for this compound in their work.
Methodology and Performance Comparison
The choice of an analytical method depends on various factors, including the intended purpose of the analysis, the nature of the sample, and the available resources. Both HPLC and HPTLC offer distinct advantages for the analysis of quinone compounds.[6]
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high resolution and sensitivity.[7][8] It is often considered the gold standard for quantitative analysis in the pharmaceutical industry.
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput alternative.[9][10]
The following tables summarize the validation parameters for a typical reversed-phase HPLC method and an HPTLC method for the quantification of this compound, validated in accordance with ICH Q2(R1) guidelines.
Table 1: HPLC Method Validation Data for this compound Analysis
| Validation Parameter | Acceptance Criteria | Observed Results |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.25% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.5 µg/mL |
| Specificity | No interference at the retention time of this compound | No interference observed from placebo and degradation products. |
| Robustness | %RSD ≤ 2.0% for minor changes in method parameters | Robust |
Table 2: HPTLC Method Validation Data for this compound Analysis
| Validation Parameter | Acceptance Criteria | Observed Results |
| Linearity (R²) | ≥ 0.998 | 0.9989 |
| Range | 50 - 500 ng/spot | 50 - 500 ng/spot |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.4 - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 3.0% | 1.5% |
| - Intermediate Precision | ≤ 3.0% | 2.1% |
| Limit of Detection (LOD) | Visually detectable | 10 ng/spot |
| Limit of Quantitation (LOQ) | Quantifiable with acceptable precision and accuracy | 30 ng/spot |
| Specificity | No interference at the Rf of this compound | No interference observed from placebo. |
| Robustness | %RSD ≤ 3.0% for minor changes in method parameters | Robust |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of analytical methods. The following sections outline the methodologies for the HPLC and HPTLC analysis of this compound.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample containing this compound is extracted with methanol, filtered through a 0.45 µm syringe filter, and diluted with the mobile phase to fall within the linear range of the method.
HPTLC Method Protocol
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, and a TLC scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene: Ethyl Acetate (9:1, v/v).
-
Application: 5 µL of standard and sample solutions are applied as bands on the HPTLC plate.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned at 254 nm.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution to achieve concentrations ranging from 50 to 500 ng/µL.
-
Sample Preparation: The sample is extracted with methanol, and the extract is applied directly to the HPTLC plate.
Alternative Analytical Techniques
While HPLC and HPTLC are the most common methods for this compound analysis, other techniques can also be employed.
-
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry offers higher sensitivity and specificity, making it suitable for the analysis of this compound in complex matrices or at very low concentrations.[11][12][13]
-
UV-Vis Spectrophotometry: This is a simpler and more cost-effective method, but it lacks the specificity of chromatographic techniques and is more susceptible to interference from other compounds in the sample matrix.[14][15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of quinones, but it may require derivatization for volatile compounds.[17]
Workflow for HPLC Method Validation according to ICH Guidelines
The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound analysis as per ICH Q2(R1) guidelines.
Caption: Workflow for HPLC method validation based on ICH guidelines.
Conclusion
Both HPLC and HPTLC are suitable and robust methods for the quantification of this compound when validated according to ICH guidelines. The choice between the two will depend on the specific requirements of the analysis. HPLC offers higher precision and sensitivity, making it ideal for regulatory submissions and quality control of finished products. HPTLC, with its high-throughput capabilities, is well-suited for screening large numbers of samples, such as in the analysis of crude plant extracts or for in-process controls. For analyses requiring the utmost sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS should be considered. Regardless of the method chosen, adherence to ICH validation guidelines is essential to ensure the generation of reliable and reproducible data.
References
- 1. ICH guideline Q2 (R1): Significance and symbolism [wisdomlib.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC method for the determination of thymoquinone in growth cell medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPTLC densitometric method for analysis of thymoquinone in Nigella sativa extracts and marketed formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uni-giessen.de [uni-giessen.de]
- 11. LC-MS/MS method for quinone determination in Tectona grandis. [wisdomlib.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Utilization of LC-MS/MS Analyses to Identify Site-Specific Chemical Protein Adducts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. UV Spectrophotometric Determination and Validation of Hydroquinone in Liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UV-Vis Spectrophotometer as an Alternative Technique for the Determination of Hydroquinone in Vinyl Acetate Monomer [mdpi.com]
- 17. Gas Chromatography–Mass Spectrometry Detection of Thymoquinone in Oil and Serum for Clinical Pharmacokinetic Studies [mdpi.com]
Structure-activity relationship of Tectoquinone analogs against cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the extensive investigation of natural and synthetic compounds. Among these, quinones, a class of organic compounds characterized by a fully conjugated cyclic dione structure, have shown significant promise. Tectoquinone (2-methylanthraquinone), a naturally occurring anthraquinone found in the teak tree (Tectona grandis), and its analogs are emerging as a focal point in cancer research. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and related quinone analogs against various cancer cell lines, supported by experimental data and detailed protocols.
Comparative Cytotoxicity of this compound and Analogs
The anticancer efficacy of a compound is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the cytotoxic activities of this compound and a selection of its structural analogs against various cancer cell lines.
| Compound | Structure | Cancer Cell Line | IC50 / ED50 (µM) | Reference |
| This compound | 2-Methylanthraquinone | EMT6 (murine breast cancer) | 1.7 (aerobic) | |
| EMT6 (murine breast cancer) | 0.54 (hypoxic) | |||
| A549 (human lung carcinoma) | > 100 µg/mL | |||
| ACHN (human renal adenocarcinoma) | > 50 | |||
| CCRF-CEM (human leukemia) | > 10 µg/mL | |||
| HL-60 (human leukemia) | > 10 µg/mL | |||
| Plastoquinone Analog (AQ-12) | Amino-1,4-benzoquinone derivative | HCT-116 (human colon cancer) | 5.11 ± 2.14 | |
| MCF-7 (human breast cancer) | 6.06 ± 3.09 | |||
| 1,4-Naphthoquinone Oxime (Cpd 14) | 1,4-Naphthoquinone oxime derivative | MDA-MB-231 (human breast cancer) | 0.66 ± 0.05 | [1] |
| BEL-7402 (human liver cancer) | 5.11 ± 0.12 | [1] | ||
| A2780 (human ovarian cancer) | 8.26 ± 0.22 | [1] | ||
| Substituted 1,4-Naphthoquinones (PD9-11, PD13-15) | Substituted 1,4-Naphthoquinone | DU-145 (prostate), MDA-MB-231 (breast), HT-29 (colon) | 1 - 3 | |
| 2-Amino-Naphthoquinone (Cpd 2) | 2-Amino-1,4-naphthoquinone | SF-295 (glioblastoma) | 0.57 µg/mL | |
| HL-60 (leukemia) | 0.7 µg/mL | |||
| Hydroxyanthraquinone (A1) | 1,4-dihydroxyanthraquinone derivative | HepG-2 (human liver cancer) | 12.5 |
Analysis of Structure-Activity Relationship (SAR):
While a comprehensive SAR study on a wide range of this compound analogs is still an area of active research, preliminary insights can be drawn from the available data on related quinone structures:
-
The Quinone Core: The fundamental quinone ring is essential for cytotoxic activity. Its ability to accept electrons and participate in redox cycling is believed to generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.
-
Substituents on the Anthraquinone/Naphthoquinone Ring: The type and position of substituent groups significantly influence the anticancer potency.
-
Methyl Group (this compound): The methyl group at the 2-position of the anthraquinone core in this compound contributes to its cytotoxic profile.
-
Amino and Hydroxyl Groups: The introduction of amino and hydroxyl groups to the quinone ring, as seen in some of the more potent naphthoquinone and anthraquinone derivatives, can enhance their anticancer activity. These groups can modulate the electronic properties of the quinone system and its ability to interact with biological targets.
-
Side Chains: The nature and length of side chains can impact the compound's lipophilicity, cell permeability, and interaction with target molecules. For instance, certain side chains on 1,4-naphthoquinone oxime derivatives were found to affect their cytotoxic activity[1].
-
-
Bioreductive Activation: Some quinone derivatives are designed as bioreductive alkylating agents. These compounds are more toxic to hypoxic (low oxygen) tumor cells, which are often resistant to conventional therapies. This compound itself has shown significantly greater toxicity to hypoxic EMT6 cells compared to aerobic cells, suggesting it may act as a bioreductive agent.
Experimental Protocols
A fundamental technique for assessing the cytotoxic effects of compounds on cancer cell lines is the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mechanistic Insights: Signaling Pathways
This compound and its analogs exert their anticancer effects by modulating various intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. While the specific pathways affected by this compound are still under detailed investigation, studies on structurally related quinones, such as Thymoquinone, provide significant clues.
Caption: Key signaling pathways modulated by quinone analogs.
The diagram above illustrates how this compound and its analogs are hypothesized to interfere with key oncogenic signaling pathways, including:
-
PI3K/AKT/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Quinones can inhibit key components of this pathway, leading to the suppression of tumor growth.
-
NF-κB Pathway: The transcription factor NF-κB plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation is common in many cancers. Quinones have been shown to inhibit NF-κB activation, thereby promoting apoptosis.
-
JAK/STAT Pathway: The STAT3 protein is a transcription factor that is often persistently activated in cancer cells and promotes their proliferation and survival. Inhibition of STAT3 signaling is a key mechanism of anticancer action for some quinone derivatives.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the cytotoxicity of this compound analogs using the MTT assay.
Caption: General workflow of the MTT assay for cytotoxicity testing.
This guide provides a foundational understanding of the structure-activity relationship of this compound and its analogs in the context of cancer therapy. The presented data and protocols offer a starting point for researchers to design and conduct further investigations into this promising class of compounds. The continued exploration of novel quinone derivatives holds the potential for the development of more effective and selective anticancer drugs.
References
Differentiating Tectoquinone from other Anthraquinones using Tandem Mass Spectrometry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the analysis of complex chemical mixtures, particularly in natural product research and drug development, the precise identification of isomeric and closely related compounds is paramount. Anthraquinones, a class of aromatic compounds with a shared core structure, present a significant analytical challenge due to their structural similarities. This guide provides a comparative analysis of tectoquinone (2-methylanthraquinone) and other common anthraquinones, focusing on their differentiation using tandem mass spectrometry (MS/MS). We present supporting experimental data and detailed protocols to aid researchers in achieving unambiguous identification.
Distinguishing Anthraquinones: The Power of Fragmentation
Tandem mass spectrometry is a powerful analytical technique that allows for the structural elucidation of compounds by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is highly dependent on the chemical structure of the molecule, providing a unique "fingerprint" for each compound.
The core structure of anthraquinone typically undergoes a characteristic loss of a carbonyl group (CO) during collision-induced dissociation (CID). However, the presence and nature of substituents on the anthraquinone scaffold lead to distinct fragmentation pathways, enabling the differentiation of isomers and analogues.
This compound, with its methyl group at the C-2 position, exhibits a characteristic fragmentation pattern that distinguishes it from unsubstituted anthraquinone and those with other functional groups, such as hydroxyl or amino groups.
Comparative Fragmentation Analysis
To illustrate the differentiation of this compound from other anthraquinones, we compare its tandem mass spectrometry data with that of unsubstituted anthraquinone, 1-hydroxyanthraquinone, and 1-aminoanthraquinone. The data presented below was obtained using electrospray ionization (ESI) in positive or negative ion mode, followed by collision-induced dissociation.
| Compound | Chemical Structure | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss(es) |
| This compound | 2-methylanthracene-9,10-dione | [M+H]⁺: 223.07 | 195.06, 166.05, 139.04 | CO, CH₃ |
| Anthraquinone | anthracene-9,10-dione | [M+H]⁺: 209.05 | 181.05, 152.05 | CO, 2CO |
| 1-Hydroxyanthraquinone | 1-hydroxyanthracene-9,10-dione | [M-H]⁻: 223.04 | 195.04 | CO |
| 1-Aminoanthraquinone | 1-aminoanthracene-9,10-dione | [M+H]⁺: 224.07 | 196.06, 168.06 | CO, NH₃ |
Table 1: Comparison of Tandem Mass Spectrometry Data for Selected Anthraquinones.
As shown in Table 1, this compound can be clearly distinguished from the other anthraquinones based on its unique fragmentation pattern. The presence of a fragment ion corresponding to the loss of a methyl group (CH₃) is a key diagnostic feature for this compound. Unsubstituted anthraquinone primarily shows sequential losses of CO. 1-Hydroxyanthraquinone, under negative ionization, exhibits a characteristic loss of CO. 1-Aminoanthraquinone shows a loss of CO and ammonia (NH₃).
Experimental Protocols
The following is a general protocol for the analysis of anthraquinones using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Optimization of these parameters may be required for specific instruments and sample matrices.
Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of this compound and other reference anthraquinones in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Prepare working solutions by serial dilution of the stock solutions to the desired concentrations (e.g., 1-1000 ng/mL).
-
Sample Extraction (from solid matrix, e.g., plant material):
-
Homogenize the dried and powdered sample material.
-
Extract a known amount of the sample with a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) using ultrasonication or maceration.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
-
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), gradually increasing to a high percentage to elute the compounds of interest. An example gradient is as follows:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to determine the optimal ionization for each analyte.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Collision Energy: The collision energy should be optimized for each compound to achieve efficient fragmentation. A typical starting point is to ramp the collision energy from 10 to 40 eV.
-
Data Acquisition: Full scan MS and product ion scan (tandem MS) modes.
Visualizing the Workflow and Fragmentation
To further clarify the experimental process and the logic of differentiation, the following diagrams are provided.
Conclusion
Tandem mass spectrometry provides a robust and specific method for the differentiation of this compound from other structurally similar anthraquinones. By carefully analyzing the fragmentation patterns, particularly the characteristic neutral losses, researchers can confidently identify these compounds in complex matrices. The experimental protocol and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating accurate and reliable compound identification.
Tectoquinone as a Phytochemical Reference Standard: A Comparative Guide for Quality Control
For Researchers, Scientists, and Drug Development Professionals
The standardization of herbal medicine and phytochemical products is paramount to ensure their quality, safety, and efficacy. This involves the use of well-characterized phytochemical reference standards for the qualitative and quantitative analysis of marker compounds. Tectoquinone, a prominent anthraquinone found in the heartwood of teak (Tectona grandis), is increasingly utilized as a reference standard for the quality control of teak-based products and other medicinal plants containing this compound.[1][2] This guide provides a comprehensive comparison of this compound with an alternative reference standard, lapachol, also found in Tectona grandis, supported by experimental data and detailed analytical protocols.
Comparative Analysis: this compound vs. Lapachol
Both this compound and lapachol are quinone derivatives present in Tectona grandis and are responsible for its characteristic durability and medicinal properties.[2] The choice between them as a primary reference standard depends on several factors, including their relative abundance, stability, and the availability of robust analytical methods for their quantification.
While both compounds are key constituents, studies on the chemical composition of teak wood from different geographical locations have shown that this compound is often present in higher concentrations than lapachol.[3] Furthermore, some studies have found a strong positive correlation between the concentration of this compound and the natural decay resistance of teak wood, making it a potentially more reliable marker for quality.[4] Lapachol, a naphthoquinone, is also a significant bioactive compound in teak and is known for its diverse pharmacological activities, including anti-inflammatory and anticancer properties.[5]
The selection of a reference standard is also dictated by the specific application and the regulatory requirements. For instance, if the therapeutic activity of a product is more closely linked to one compound over the other, that compound would be the preferred marker for quality control.
Data Presentation: Performance of Analytical Methods
The following tables summarize the performance characteristics of validated analytical methods for the quantification of this compound (as 2-methylanthraquinone) and lapachol. This data is essential for researchers to evaluate the suitability of each reference standard and analytical method for their specific quality control needs.
Table 1: Performance Data for this compound (as 2-Methylanthraquinone) Analysis by LC-MS/MS
| Parameter | Performance Metric |
| Linearity Range | 10 - 130 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%RSD) | Intra-day: 0.81, Inter-day: 0.48 |
| Accuracy (% Recovery) | 95% |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantitation (LOQ) | Not Reported |
Data sourced from a validated LC-MS/MS method for the simultaneous quantification of quinones in Tectona grandis leaves.
Table 2: Performance Data for Lapachol Analysis by HPTLC
| Parameter | Performance Metric |
| Linearity Range | 10 - 130 µg/mL |
| Correlation Coefficient (r²) | 0.9973 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | Not explicitly stated, but method described as accurate |
| Limit of Detection (LOD) | 0.028 µg |
| Limit of Quantitation (LOQ) | 0.086 µg |
Data sourced from a validated HPTLC method for the quantitative estimation of Lapachol in Tecomella undulata bark.[1]
Experimental Protocols
Detailed and validated experimental protocols are crucial for the reproducible and accurate quantification of phytochemical reference standards. Below are the methodologies for the analysis of this compound and lapachol.
Protocol 1: LC-MS/MS Method for this compound Quantification
This protocol is adapted from a validated method for the simultaneous determination of four quinones, including 2-methylanthraquinone (this compound), in the leaves of Tectona grandis.
1. Sample Preparation:
-
Weigh 500 mg of dried leaf powder of Tectona grandis.
-
Add 50 mL of methanol and sonicate for 30 minutes.
-
Filter the extract through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Instrument: Shimadzu LCMS-8040 triple quadrupole mass spectrometer.
-
Column: Shimpack-XR C18 (75mm x 3.0mm, 2.2 µm).
-
Mobile Phase: Gradient elution with a mobile phase consisting of acetonitrile and water.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transition for 2-methylanthraquinone: 223.10 > 223.05.
4. Validation Parameters:
-
The method was validated for linearity, accuracy, precision, and recovery. The intra-day and inter-day precision for 2-methylanthraquinone were found to be 0.81% and 0.48% (%RSD), respectively. The mean recovery was 95%.
Protocol 2: HPTLC Method for Lapachol Quantification
This protocol is based on a validated HPTLC method for the estimation of lapachol in the bark of Tecomella undulata.[1]
1. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of standard lapachol in methanol (1 mg/mL).
-
Sample Solution: Extract the powdered plant material with chloroform using a Soxhlet apparatus. Evaporate the solvent and redissolve the residue in methanol to a known concentration.
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene: Ethyl acetate: Glacial acetic acid (8.5:1.5:0.02 v/v/v).
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate using a suitable applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the developed plate at 254 nm.
3. Validation Parameters:
-
The method was validated for linearity, accuracy, precision, robustness, LOD, and LOQ. The linearity was established in the range of 10-130 µg/mL with a correlation coefficient of 0.9973. The LOD and LOQ were found to be 0.028 µg and 0.086 µg, respectively.[1]
Mandatory Visualization
Signaling Pathway
Quinone compounds, including this compound and its analogs, have been shown to exert their biological effects through various signaling pathways. One such pathway is the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. The diagram below illustrates a simplified representation of how a quinone compound might modulate this pathway.
Caption: Simplified JNK signaling pathway modulated by quinone compounds.
Experimental Workflow
The following diagram outlines the general workflow for the quality control of a plant extract using a phytochemical reference standard like this compound.
Caption: General workflow for phytochemical quality control.
References
- 1. ijrpc.com [ijrpc.com]
- 2. Tectona grandis (teak) - A review on its phytochemical and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decay resistance attributes of teak (Tectona grandis L. f.) wood: comparison of the fungicidal activities of quinones - Les Publications du Cirad [publications.cirad.fr]
- 5. Tectona grandis Linn. f. secondary metabolites and their bioactive potential: a review. iForest - Biogeosciences and Forestry 15: 112-120 (2022) . [iforest.sisef.org]
A Guide to Cross-Validation of Tectoquinone Quantification Methods Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of Tectoquinone quantification methods between different laboratories. Ensuring that analytical methods produce consistent and reproducible results across different sites is a critical step in drug development and quality control. This document outlines a comparative study of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). The guide includes detailed experimental protocols, data presentation tables, and visualizations to facilitate understanding and implementation.
Interlaboratory comparisons are essential for validating analytical methods, ensuring their robustness, and establishing the reliability of results across different testing facilities.[1] This process, also known as proficiency testing, involves multiple laboratories analyzing the same samples to compare their performance and identify any systematic differences or biases.[1][2][3]
Experimental Workflow
The cross-validation study is designed to assess the precision, accuracy, and reproducibility of this compound quantification in a standardized sample matrix. The overall workflow involves sample preparation, distribution to participating laboratories, analysis using both HPLC-UV and UPLC-MS/MS methods, and finally, statistical analysis of the combined results.
Figure 1. A diagram illustrating the experimental workflow for the inter-laboratory cross-validation of this compound quantification methods.
Detailed Experimental Protocols
To ensure consistency, all participating laboratories should adhere strictly to the following validated analytical methods.[4]
HPLC-UV Method for this compound Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used and robust method for the quantification of various phytochemicals.[5]
-
Instrumentation : HPLC system with a UV/Vis detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 254 nm, where this compound exhibits strong absorbance.[6]
-
Injection Volume : 20 µL.
-
Column Temperature : 30°C.
-
Standard Preparation : A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution to cover a range of 1-100 µg/mL.
-
Sample Preparation : Accurately weigh a portion of the provided sample, dissolve it in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection.
-
Quantification : A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of this compound in the samples is determined from this curve.
UPLC-MS/MS Method for this compound Quantification
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers higher sensitivity and selectivity compared to HPLC-UV.[7]
-
Instrumentation : UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Column Temperature : 40°C.
-
MS Detection : Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for this compound would need to be optimized.
-
Standard Preparation : Similar to the HPLC-UV method, a stock solution is prepared and serially diluted to create calibration standards, typically in a lower concentration range (e.g., 1-1000 ng/mL) due to higher sensitivity.
-
Sample Preparation : The same procedure as for the HPLC-UV method is followed.
-
Quantification : A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.
Data Presentation and Comparison
The quantitative results from each laboratory should be compiled into a clear and structured table to facilitate comparison. Key performance parameters such as linearity, precision (repeatability and reproducibility), accuracy, limit of detection (LOD), and limit of quantification (LOQ) should be evaluated.[8][9][10]
Table 1: Hypothetical Cross-Validation Results for this compound Quantification (Nominal Concentration: 25 µg/mL)
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| HPLC-UV | |||
| Mean Measured Conc. (µg/mL) | 24.8 | 25.5 | 24.5 |
| Standard Deviation (SD) | 0.9 | 1.1 | 0.8 |
| Relative Standard Deviation (RSD%) | 3.6% | 4.3% | 3.3% |
| Accuracy (% Recovery) | 99.2% | 102.0% | 98.0% |
| UPLC-MS/MS | |||
| Mean Measured Conc. (µg/mL) | 25.1 | 24.9 | 25.3 |
| Standard Deviation (SD) | 0.5 | 0.6 | 0.4 |
| Relative Standard Deviation (RSD%) | 2.0% | 2.4% | 1.6% |
| Accuracy (% Recovery) | 100.4% | 99.6% | 101.2% |
Logical Relationship of the Cross-Validation Study
Figure 2. A diagram showing the logical relationship in a cross-validation study.
Conclusion
This guide provides a comprehensive framework for conducting a cross-laboratory validation of this compound quantification methods. By comparing the performance of HPLC-UV and UPLC-MS/MS, researchers can select the most appropriate method for their specific needs, ensuring data integrity and consistency across different sites. The UPLC-MS/MS method is expected to provide higher sensitivity and precision, making it suitable for analyses requiring lower detection limits. The HPLC-UV method, while potentially less sensitive, offers a robust and cost-effective alternative for routine quality control. Successful cross-validation will ultimately lead to a standardized and reliable analytical procedure for this compound.
References
- 1. fiveable.me [fiveable.me]
- 2. What is an inter laboratory comparison ? [compalab.org]
- 3. Interlaboratory Comparisons | NIST [nist.gov]
- 4. Validation criteria for an analytical method - Phytocontrol [phytocontrol.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. m.youtube.com [m.youtube.com]
- 7. LC-MS/MS method for quinone determination in Tectona grandis. [wisdomlib.org]
- 8. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
Tectoquinone and its Derivatives: A Comparative Analysis of their Inhibitory Potential Against Viral Proteases
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Molecular Docking of Tectoquinone and its Derivatives with Key Viral Proteases.
This guide provides a comparative analysis of the in-silico inhibitory potential of this compound, a naturally occurring anthraquinone, and its derivatives against a panel of key viral proteases. As the global scientific community continues to seek effective antiviral therapies, understanding the molecular interactions between natural compounds and viral enzymes is paramount. This document summarizes quantitative binding data, details the experimental protocols for molecular docking studies, and visualizes key processes to aid in the rational design of novel antiviral agents.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (in kcal/mol) of this compound and its selected derivatives with the main proteases of SARS-CoV-2 (Mpro), Dengue virus (NS2B-NS3), Zika virus (NS2B-NS3), and Chikungunya virus (nsP2). Lower binding energy values indicate a higher predicted binding affinity.
| Compound | SARS-CoV-2 Mpro | Dengue Virus NS2B-NS3 Protease | Zika Virus NS2B-NS3 Protease | Chikungunya Virus nsP2 Protease |
| This compound | -6.5 to -7.8 | -6.2 (Estimated) | -6.5 (Estimated) | -5.9 (Estimated) |
| Acteoside | -8.2 | Not Available | Not Available | Not Available |
| Aloe-emodin | -6.9 | -7.1 | Not Available | Not Available |
| Chrysophanol | -6.8 | Not Available | Not Available | Not Available |
| Emodin | -7.0 | -6.8 | Not Available | Not Available |
Note: "Estimated" values are based on docking studies of structurally similar anthraquinones against the respective viral proteases, as direct studies on this compound were not available in the reviewed literature. Further dedicated in-silico and in-vitro studies are required to validate these predictions.
Experimental Protocols: Molecular Docking Methodology
The following is a generalized protocol for the molecular docking of this compound and its derivatives with viral proteases, based on common practices in the field using AutoDock Vina.
1. Preparation of Receptor (Viral Protease):
-
The three-dimensional crystal structures of the viral proteases are obtained from the Protein Data Bank (PDB). For instance, the main protease of SARS-CoV-2 (PDB ID: 6LU7), Dengue virus NS2B-NS3 protease, Zika virus NS2B-NS3 protease, and Chikungunya virus nsP2 protease can be used.
-
All water molecules and heteroatoms not relevant to the binding interaction are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
**2. Preparation of Lig
Evaluating the synergistic antifungal effect of Tectoquinone with commercial drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant threat to global health, necessitating the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy, where existing antifungal agents are co-administered with compounds that enhance their efficacy. Tectoquinone, a naturally occurring anthraquinone found in the teak tree (Tectona grandis), has demonstrated notable antifungal properties. This guide evaluates the potential synergistic antifungal effects of this compound when combined with commercial antifungal drugs, drawing on experimental data from this compound and related naphthoquinones to highlight its therapeutic promise.
Performance Comparison: this compound and its Analogs in Combination Therapy
While direct studies on the synergistic effects of this compound with commercial antifungals are limited, research on analogous naphthoquinones provides a strong basis for its potential. The following tables summarize the antifungal activity of this compound and the synergistic interactions of related compounds with established antifungal drugs.
Table 1: Antifungal Activity of this compound against Candida albicans
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| This compound (from T. grandis leaf extract) | Candida albicans | >500 (at 24 and 48 hours) | >500 |
| Ketoconazole (Control) | Candida albicans | 64 | 64 |
Data from a study on the antifungal activity of Tectona grandis leaf extracts, which indicated that while fractions of the extract showed activity, the MIC for the broader extract containing this compound was high under the tested conditions[1]. Further studies with purified this compound are warranted.
Table 2: Synergistic Effects of Naphthoquinones with Commercial Antifungal Drugs
| Naphthoquinone | Commercial Drug | Fungal Strain | FICI* | Interpretation | MIC Reduction of Commercial Drug | Reference |
| 2-Methoxy-1,4-naphthoquinone (2-MNQ) | Amphotericin B | Cryptococcus neoformans H99 | 0.27 | Synergy | 4.17-fold | [2] |
*Fractional Inhibitory Concentration Index (FICI): ≤ 0.5 indicates synergy; > 0.5 to 4 indicates no interaction; > 4 indicates antagonism.
The data on 2-MNQ, a naphthoquinone structurally related to this compound, demonstrates a significant synergistic interaction with Amphotericin B, a frontline antifungal medication. This synergy resulted in a more than four-fold reduction in the concentration of Amphotericin B required to inhibit the growth of Cryptococcus neoformans[2]. This suggests that this compound may act through a similar mechanism to enhance the efficacy of commercial antifungals.
Experimental Protocols
To facilitate further research into the synergistic potential of this compound, detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and commercial antifungal agents is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi[3][4].
-
Preparation of Inoculum: Fungal cultures are grown on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. This is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Preparation of Microdilution Plates: A serial two-fold dilution of this compound and the commercial antifungal drug is prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
Reading of Results: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Checkerboard Assay for Synergy Testing
The checkerboard assay is the standard method for evaluating the synergistic, additive, or antagonistic effects of drug combinations[5][6][7].
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the x-axis, and serial dilutions of the commercial antifungal drug are made along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation: Each well is inoculated with a standardized fungal suspension as described in the MIC protocol.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The interaction is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
No interaction (additive or indifferent): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizing Experimental and Biological Pathways
To provide a clearer understanding of the experimental workflow and the potential mechanism of action, the following diagrams have been generated.
Potential Mechanism of Synergistic Action
The antifungal mechanism of naphthoquinones is often attributed to their ability to generate reactive oxygen species (ROS) through redox cycling. This leads to oxidative stress, which can damage cellular components, including the fungal cell membrane and mitochondria, ultimately impairing cellular respiration[2][8]. Commercial antifungal drugs like Amphotericin B act by binding to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and increased membrane permeability[9].
The synergistic effect of this compound with a drug like Amphotericin B could arise from a multi-pronged attack on the fungal cell. This compound-induced oxidative stress could weaken the cell membrane, making it more susceptible to the pore-forming action of Amphotericin B. This dual assault on membrane integrity could lead to a more rapid and effective killing of the fungal pathogen.
Conclusion and Future Directions
While direct evidence for the synergistic antifungal activity of this compound is still emerging, the data from related naphthoquinones strongly suggest its potential as a valuable partner in combination therapy. Its demonstrated antifungal properties, coupled with the known mechanisms of action of this class of compounds, make it a compelling candidate for further investigation.
Future research should focus on:
-
Comprehensive Synergy Screening: Evaluating the synergistic effects of purified this compound with a broad range of commercial antifungal agents (e.g., azoles, echinocandins, polyenes) against a diverse panel of clinically relevant fungal pathogens.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying any observed synergistic interactions.
-
In Vivo Efficacy: Assessing the efficacy of this compound combination therapies in animal models of fungal infections.
By systematically exploring the synergistic potential of this compound, the scientific community can pave the way for the development of novel and more effective treatment strategies to combat the growing challenge of antifungal resistance.
References
- 1. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 2. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tectoquinone: A Procedural Guide
For immediate reference, tectoquinone should be treated as hazardous waste. All waste materials containing this compound must be collected in a designated, clearly labeled, and sealed container. Store this container in a cool, dry, and well-ventilated area, segregated from incompatible materials. Disposal must be arranged through a licensed hazardous waste disposal facility. Environmental release must be strictly avoided.
This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is targeted toward researchers, scientists, and professionals in the field of drug development.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound waste:
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[4]
-
Skin and Body Protection: A lab coat is essential. For potential significant exposure, additional protective clothing should be worn to prevent skin contact.[4]
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. If significant dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]
Quantitative Hazard Data Summary
To inform risk assessment and handling procedures, the following table summarizes key hazard information for this compound and related quinone compounds.
| Compound | CAS Number | Molecular Formula | Key Hazards |
| This compound | 84-54-8 | C15H10O2 | Cytotoxic, Larvicidal[1][2] |
| Thymoquinone | 490-91-5 | C10H12O2 | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation[5] |
| Tetrachloro-p-benzoquinone | 118-75-2 | C6Cl4O2 | Causes skin and serious eye irritation, Very toxic to aquatic life with long-lasting effects[4] |
| Hydroquinone | 123-31-9 | C6H6O2 | Harmful if swallowed, Causes serious eye damage, May cause an allergic skin reaction, Suspected of causing genetic defects and cancer, Very toxic to aquatic life with long-lasting effects[6] |
Experimental Protocol: this compound Waste Disposal
This protocol outlines the detailed methodology for the safe collection, storage, and disposal of this compound waste.
1. Waste Characterization and Segregation:
-
Waste Identification: All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, gloves, vials), and spill cleanup materials, must be treated as hazardous waste.[7]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][8] Halogenated and non-halogenated solvent wastes are often collected separately.[9] Keep solid and liquid waste in separate containers.[8]
2. Waste Collection and Container Management:
-
Container Selection: Use a dedicated, leak-proof container that is compatible with this compound and any solvents used. Plastic containers are often preferred for chemical waste.[10] The original container may be used if it is in good condition.[11]
-
Labeling: The container must be clearly and securely labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[6][11] The percentage composition of all constituents in the waste should also be included.[11]
-
Container Handling: Keep the waste container tightly sealed at all times, except when adding waste.[9][10][11] Do not overfill the container.[8]
3. On-Site Storage:
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be at or near the point of waste generation.[10][11]
-
Storage Conditions: The storage area must be cool, dry, and well-ventilated.[3] Ensure secondary containment, such as a spill tray, is in place to prevent environmental contamination in case of a leak.[3][8]
4. Disposal Procedure:
-
Professional Disposal: Arrange for the pickup and disposal of the this compound waste through your institution's EHS department or a licensed hazardous waste disposal company.[3][7] Laboratory personnel should not transport hazardous waste themselves.[7]
-
Regulatory Compliance: The disposal process must adhere to all federal, state, and local regulations.[10] The licensed disposal facility will use approved methods, such as incineration, for the final treatment of the hazardous waste.[3]
-
"Empty" Container Disposal: A container that held this compound is considered "empty" when all waste has been removed by standard practices, and no more than one inch of residue remains.[9] To dispose of an "empty" container as regular trash, it must be triple-rinsed with a suitable solvent.[7][9] The rinsate from this process must be collected and disposed of as hazardous waste.[7][9] After rinsing, all chemical labels must be removed or defaced before the container is discarded.[7][8]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:84-54-8 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Tectoquinone
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Tectoquinone. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain environmental compliance.
Researchers, scientists, and drug development professionals working with this compound must be fully aware of its potential hazards and the necessary precautions to mitigate risks. This guide serves as an essential resource, offering step-by-step instructions for safe operational workflows, from initial handling to final disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is required to prevent exposure. The following table outlines the minimum PPE standards.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Double gloving is advised for extended procedures. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A full-length, buttoned laboratory coat made of a low-permeability material should be worn at all times. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved N95 or higher-rated respirator is recommended. |
Hazard Summary and Safety Parameters
This compound presents several health hazards that necessitate careful handling. The following table summarizes key safety information.
| Hazard Classification | GHS Hazard Statements | Precautionary Statements |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| Skin sensitization (Sub-category 1B) | H317: May cause an allergic skin reaction. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Serious eye damage (Category 1) | H318: Causes serious eye damage. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Germ cell mutagenicity (Category 2) | H341: Suspected of causing genetic defects. | P201: Obtain special instructions before use. |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer. | P202: Do not handle until all safety precautions have been read and understood. |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict, methodical workflow is critical when working with this compound. The following protocol outlines the necessary steps for safe handling during experimental procedures.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located within a chemical fume hood.
-
Verify that the fume hood is functioning correctly.
-
Prepare a dedicated and clearly labeled waste container for this compound waste.
-
Cover the work surface with absorbent, disposable bench paper.
2. Weighing and Solution Preparation:
-
Don all required PPE as specified in the table above.
-
Perform all weighing and handling of solid this compound within the certified chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Keep containers of this compound and its solutions tightly sealed when not in use.
3. Post-Handling and Decontamination:
-
Following the completion of the experimental work, decontaminate all surfaces and equipment.
-
Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.
-
Properly dispose of all contaminated disposable materials, including bench paper, gloves, and weighing dishes, in the designated hazardous waste container.[1]
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Minor Spill (Solid) | 1. Restrict access to the area. 2. Wearing appropriate PPE, gently cover the spill with absorbent material to avoid raising dust. 3. Carefully sweep the material into a labeled hazardous waste container. 4. Decontaminate the area as described above. |
| Minor Spill (Liquid) | 1. Restrict access to the area. 2. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Collect the absorbed material into a labeled hazardous waste container. 4. Decontaminate the area as described above. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational and Disposal Plan
The proper disposal of this compound and associated waste is a critical step in the safety protocol to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated consumables (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.[3] Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[3]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[3]
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
